1,1,1-Trifluoro-4-iodobutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1-trifluoro-4-iodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3I/c5-4(6,7)2-1-3-8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDGACQEAYKNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379443 | |
| Record name | 1,1,1-Trifluoro-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-17-6 | |
| Record name | 1,1,1-Trifluoro-4-iodobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-4-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1,1-Trifluoro-4-iodobutane: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1,1-Trifluoro-4-iodobutane, a key fluorinated building block in organic synthesis. It details the compound's physical and chemical properties, outlines a primary method for its synthesis, and discusses its significance in pharmaceutical and agrochemical research. This document is intended to serve as a valuable resource for professionals in drug development and chemical research, offering detailed experimental protocols and structured data for practical application.
Introduction
This compound (CF₃(CH₂)₃I) is a halogenated organic compound that has garnered significant interest as a versatile intermediate in the synthesis of complex fluorinated molecules. The incorporation of fluorine atoms into organic compounds can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets.[1] The trifluoromethyl group (CF₃) in this compound imparts stability and lipophilicity, while the reactive iodo-group serves as a versatile handle for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[1][2]
This guide provides an in-depth look at the synthesis and properties of this important compound, catering to the needs of researchers and professionals in the fields of medicinal chemistry, agrochemical development, and materials science.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆F₃I | [2] |
| Molecular Weight | 237.99 g/mol | [2] |
| CAS Number | 461-17-6 | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 126-127 °C | [2] |
| Density | 1.851 g/cm³ at 20 °C | [3] |
| Refractive Index | 1.433 - 1.437 | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a halogen exchange reaction, specifically the Finkelstein reaction. This reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide using an alkali metal iodide, typically sodium iodide or potassium iodide, in a suitable solvent.
A plausible synthetic route starts from the commercially available 4,4,4-Trifluorobutan-1-ol. This alcohol can be converted to a better leaving group, such as a tosylate, which is then displaced by iodide.
General Synthesis Workflow
The overall synthetic strategy can be visualized as a two-step process:
Experimental Protocols
Step 1: Synthesis of 4,4,4-Trifluorobutyl tosylate
This procedure is a general method for the tosylation of a primary alcohol and would require optimization for this specific substrate.
-
Materials:
-
4,4,4-Trifluorobutan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4,4,4-Trifluorobutan-1-ol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4,4,4-trifluorobutyl tosylate.
-
The crude product may be used in the next step without further purification, or it can be purified by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of this compound (Finkelstein Reaction)
This is a generalized Finkelstein reaction protocol that would need to be adapted and optimized.
-
Materials:
-
4,4,4-Trifluorobutyl tosylate
-
Sodium iodide (NaI) or Potassium iodide (KI)
-
Acetone (anhydrous)
-
-
Procedure:
-
In a round-bottom flask, dissolve the crude 4,4,4-trifluorobutyl tosylate (1.0 eq) in anhydrous acetone.
-
Add sodium iodide or potassium iodide (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-48 hours. The progress of the reaction can be monitored by TLC. A precipitate of sodium or potassium tosylate will form as the reaction proceeds.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated tosylate salt.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with water and then with a dilute solution of sodium thiosulfate to remove any remaining iodine.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation to obtain the final product.
-
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups (-CH₂-).
-
A triplet corresponding to the two protons adjacent to the iodine atom (-CH₂I).
-
A multiplet for the central methylene group (-CH₂-).
-
A quartet of triplets (qt) for the methylene group adjacent to the trifluoromethyl group (-CH₂CF₃) due to coupling with both the adjacent methylene protons and the fluorine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display four signals for the four carbon atoms.
-
A signal for the carbon attached to the iodine (C-I).
-
Signals for the two central methylene carbons.
-
A quartet for the carbon of the trifluoromethyl group (CF₃) due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by:
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
-
Strong C-F stretching absorptions, typically in the 1000-1400 cm⁻¹ region.
-
A C-I stretching vibration, which appears at lower wavenumbers, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 238. Key fragmentation patterns would likely involve the loss of an iodine atom ([M-I]⁺), and cleavage of the carbon-carbon bonds.
Applications in Research and Development
This compound is a valuable building block in several areas of chemical research and development:
-
Pharmaceuticals: It is used to introduce the 4,4,4-trifluorobutyl group into pharmacologically active molecules. This modification can enhance drug efficacy and pharmacokinetic properties.[1]
-
Agrochemicals: The trifluoromethyl group is a common feature in modern pesticides and herbicides, and this compound serves as a key intermediate for their synthesis.[2]
-
Materials Science: It can be used in the synthesis of fluorinated polymers and other materials with desirable properties such as thermal stability and chemical resistance.[2]
The logical relationship for its application in drug development can be visualized as follows:
Conclusion
This compound is a valuable and versatile fluorinated building block with significant applications in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its synthesis via the Finkelstein reaction from a corresponding alcohol or halide is a practical approach. The unique combination of a stable trifluoromethyl group and a reactive iodofunctional group makes it an important tool for researchers aiming to introduce fluorinated moieties into complex molecular architectures. This guide provides a foundational understanding of its properties and synthesis to aid in its effective utilization in research and development.
References
An In-Depth Technical Guide to 1,1,1-Trifluoro-4-iodobutane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-4-iodobutane is a key fluorinated building block in organic synthesis, particularly valued in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of a trifluoromethyl group imparts unique properties to molecules, including increased metabolic stability, enhanced bioavailability, and improved binding affinity to biological targets. The reactive iodo-moiety allows for a variety of chemical transformations, making this compound a versatile intermediate for introducing trifluoroalkyl chains into complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential biological relevance of this compound.
Physicochemical Properties
This compound is a colorless to pale yellow liquid. It is sensitive to light and is often stabilized with copper for storage. The trifluoromethyl group contributes to the compound's stability and lipophilicity. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆F₃I | [1] |
| Molecular Weight | 237.99 g/mol | [1] |
| CAS Number | 461-17-6 | [1] |
| Appearance | Colorless to pale yellow or light orange clear liquid | [1] |
| Boiling Point | 126-127 °C | [1] |
| Density | 1.85 g/cm³ | [1] |
| Refractive Index | 1.433 - 1.437 | [1] |
| Flash Point | >100 °C | [1] |
| Purity | ≥98% (GC) | |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [2] |
| InChI Key | LNDGACQEAYKNOI-UHFFFAOYSA-N | [1] |
| SMILES | C(CC(F)(F)F)CI | [1] |
Synthesis and Purification
Experimental Protocol: Synthesis via Halogen Exchange
A common method for the synthesis of this compound is through a Finkelstein reaction, which involves the halogen exchange of a corresponding chloro- or bromo-alkane.
Materials:
-
1,1,1-Trifluoro-4-chlorobutane
-
Sodium iodide (NaI)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,1,1-Trifluoro-4-chlorobutane and a molar excess (typically 1.5 to 2 equivalents) of sodium iodide.
-
Add anhydrous acetone as the solvent to dissolve the reactants.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of sodium chloride will form.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Transfer the filtrate to a separatory funnel and wash with an equal volume of water to remove any remaining sodium iodide and acetone.
-
Separate the organic layer and wash it with a 5% aqueous solution of sodium thiosulfate to remove any traces of iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification Protocol: Fractional Distillation
The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure.[3][4]
-
Set up a fractional distillation apparatus with a Vigreux column to enhance separation.
-
Carefully heat the crude product in the distilling flask.
-
Collect the fraction that distills at the boiling point of this compound (126-127 °C at atmospheric pressure).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different methylene groups. The signal for the methylene group adjacent to the iodine atom (C-1) will be the most downfield, followed by the methylene group at C-3, and then the methylene group at C-2. Spin-spin coupling between adjacent methylene groups will result in complex multiplets.[5][6]
-
¹³C NMR: The carbon NMR spectrum will display four signals, one for each of the four carbon atoms in the molecule. The carbon attached to the iodine will be significantly shielded (shifted upfield) due to the heavy atom effect, while the trifluoromethyl carbon will have a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The chemical shifts are influenced by the electronegativity of the substituents.[2][7]
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, a triplet, due to coupling with the adjacent methylene protons. The chemical shift of the CF₃ group typically falls in the range of -60 to -70 ppm relative to CFCl₃.[8][9][10]
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z 238, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of an iodine atom (m/z 127) or cleavage of the carbon-carbon bonds. The presence of the trifluoromethyl group will also influence the fragmentation, potentially leading to fragments containing CF₃.[11][12][13][14]
Reactivity and Synthetic Applications
The dual functionality of this compound, with its trifluoromethyl group and a reactive iodo-group, makes it a valuable reagent in organic synthesis. The iodine atom serves as a good leaving group in nucleophilic substitution reactions and is an excellent coupling partner in various transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions
This compound is an effective substrate for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling Protocol: This reaction couples the alkyl iodide with an organoboron compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent, followed by this compound.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by column chromatography.[15][16][17][18]
Sonogashira Coupling Protocol: This reaction couples the alkyl iodide with a terminal alkyne.[1][19][20][21][22]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI) co-catalyst
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne, followed by this compound.
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Work-up involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography.[1][19][20][21][22]
Biological Relevance and Drug Development
The incorporation of the trifluoromethyl group is a common strategy in modern drug design to enhance the pharmacological profile of lead compounds.[23] The CF₃ group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate the electronic properties of a molecule to improve its binding affinity to a target protein.[23]
While specific studies on the biological activity of this compound are limited, its utility as a building block in the synthesis of biologically active molecules is well-established. The trifluoro-n-butyl moiety introduced by this reagent can be found in various pharmaceutical candidates.
The general mechanisms by which trifluoromethyl-containing compounds can exert biological effects include:
-
Enzyme Inhibition: The strong electron-withdrawing nature of the CF₃ group can alter the electronic environment of a molecule, leading to tighter binding to an enzyme's active site. Fluorinated compounds have been developed as inhibitors for a wide range of enzymes.
-
Modulation of Protein-Protein Interactions: The introduction of a trifluoromethyl group can influence the conformation of a molecule, promoting or disrupting protein-protein interactions that are critical for signaling pathways.
Further research is warranted to explore the direct biological activities of this compound and its simple derivatives to fully understand their potential in drug discovery.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chembam.com [chembam.com]
- 4. Purification [chem.rochester.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. compoundchem.com [compoundchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. savemyexams.com [savemyexams.com]
- 12. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Mass Spectrometry [www2.chemistry.msu.edu]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. oiccpress.com [oiccpress.com]
- 17. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. gold-chemistry.org [gold-chemistry.org]
- 22. jk-sci.com [jk-sci.com]
- 23. nbinno.com [nbinno.com]
1,1,1-Trifluoro-4-iodobutane CAS number and supplier information
An In-depth Technical Guide to 1,1,1-Trifluoro-4-iodobutane for Researchers and Drug Development Professionals
CAS Number: 461-17-6
Introduction
This compound is a key organofluorine building block utilized extensively in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its trifluoromethyl group imparts unique properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The presence of a terminal iodine atom provides a reactive handle for a variety of chemical transformations, most notably nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the technical data, supplier information, and key experimental applications of this compound.
Physicochemical Properties and Specifications
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 461-17-6 |
| Molecular Formula | C₄H₆F₃I |
| Molecular Weight | 237.99 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | Typically ≥98% (GC) |
| Boiling Point | 128 °C |
| Density | 1.86 g/mL at 25 °C |
| Refractive Index (n20/D) | ~1.433 |
Supplier Information
This compound is commercially available from a range of chemical suppliers. Researchers can procure this reagent from the following reputable vendors:
-
Sigma-Aldrich: A major supplier of research chemicals, offering various quantities.
-
Thermo Fisher Scientific: Available through their Acros Organics and Alfa Aesar brands.
-
TCI America: A well-established supplier of organic chemicals for research and development.
-
Chem-Impex International: A provider of fine chemicals and intermediates.
-
Benchchem: A supplier of building blocks for drug discovery.
Key Applications and Experimental Protocols
This compound is a versatile reagent in organic synthesis. Its reactivity is centered around the carbon-iodine bond, which readily participates in nucleophilic substitution and cross-coupling reactions.
Nucleophilic Substitution Reactions
The iodide in this compound is an excellent leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of the 4,4,4-trifluorobutyl moiety into various molecular scaffolds.
Detailed Experimental Protocol: Synthesis of an Azide-Substituted Trifluorobutane
This protocol is adapted from a general procedure for nucleophilic substitution on an alkyl iodide.
Objective: To synthesize 1-azido-4,4,4-trifluorobutane via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF to a concentration of approximately 0.1 M.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-azido-4,4,4-trifluorobutane.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond of this compound is also amenable to various palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings. These reactions are powerful tools for forming new carbon-carbon bonds.[1]
Detailed Experimental Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes a typical Sonogashira coupling reaction.
Objective: To synthesize a 4,4,4-trifluorobutyl-substituted alkyne.
Materials:
-
This compound
-
A terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), degassed
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the terminal alkyne (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous and degassed solvent and triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove the catalyst and salts, washing with diethyl ether.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the experimental protocols described above.
Caption: Workflow for Nucleophilic Substitution.
Caption: Workflow for Sonogashira Coupling.
Conclusion
This compound is a valuable and versatile reagent for the introduction of the 4,4,4-trifluorobutyl group into organic molecules. Its commercial availability and predictable reactivity in both nucleophilic substitution and cross-coupling reactions make it an important tool for researchers in drug discovery and development. The protocols and data provided in this guide serve as a practical resource for the effective utilization of this important building block.
References
An In-Depth Technical Guide to the Reactivity and Mechanism of 1,1,1-Trifluoro-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1-Trifluoro-4-iodobutane has emerged as a critical building block in modern medicinal and agrochemical research. Its unique structural features—a terminal trifluoromethyl group and a primary iodo substituent—confer a versatile reactivity profile that is highly sought after for the introduction of the trifluoromethylated butyl moiety into complex molecules. This strategic incorporation can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, bioavailability, and binding affinity.[1] This technical guide provides a comprehensive overview of the reactivity and reaction mechanisms of this compound, with a focus on nucleophilic substitution, palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and radical reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and development.
Introduction
The strategic introduction of fluorine and fluorinated moieties into organic molecules is a cornerstone of modern drug design. The trifluoromethyl group (CF3), in particular, is known to profoundly influence a molecule's lipophilicity, metabolic stability, and conformational preferences.[1] this compound serves as a versatile reagent for introducing a trifluorobutyl group, a motif of growing interest in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of a primary iodine atom provides a reactive handle for a variety of chemical transformations, making this compound a valuable tool for synthetic chemists.[2]
This guide will delve into the core aspects of this compound's reactivity, providing researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 461-17-6 | [1] |
| Molecular Formula | C4H6F3I | [2] |
| Molecular Weight | 237.99 g/mol | |
| Physical Form | Colorless to pale yellow liquid | [2] |
| Boiling Point | 126-127 °C | |
| Density | 1.851 g/cm³ @ 20 °C | |
| Refractive Index | 1.433–1.437 | [2] |
| Purity | ≥98.0% (GC) is recommended for pharmaceutical synthesis | [1] |
| Stability | May be stabilized with copper | [3] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [3] |
Nucleophilic Substitution Reactions
The primary carbon-iodine bond in this compound is susceptible to nucleophilic attack, proceeding primarily through an S(_N)2 mechanism. The iodide ion is an excellent leaving group, facilitating these reactions.[4] The electron-withdrawing nature of the trifluoromethyl group is expected to have a modest rate-retarding effect on the S(_N)2 reaction at the distant γ-carbon compared to non-fluorinated 1-iodobutane due to inductive effects.
General Mechanism
The S(_N)2 reaction is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center.
SN2 reaction mechanism of this compound.
Quantitative Data for Nucleophilic Substitution
| Substrate | Leaving Group | Relative Rate Constant (k_rel) |
| 1-Iodobutane | I⁻ | ~30,000 |
| 1-Bromobutane | Br⁻ | 1,000 |
| 1-Chlorobutane | Cl⁻ | 200 |
| Data is illustrative of the established reactivity trend for primary alkyl halides in S(_N)2 reactions.[4] |
Experimental Protocol: Synthesis of 4,4,4-Trifluorobutyl Azide
This protocol describes the synthesis of 4,4,4-trifluorobutyl azide via a nucleophilic substitution reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by distillation or column chromatography on silica gel to yield 4,4,4-trifluorobutyl azide.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5]
General workflow for Sonogashira coupling.
Quantitative Data for Sonogashira Coupling:
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd₂(dba)₃ / PPh₃, CuI | Et₃N | THF | RT | 6 | 95 |
| 1-Iodo-3,3,3-trifluoropropane | 3-Iodotoluene | Pd(OAc)₂ | K₂CO₃ | DMF | 200 (µW) | 1 | 83 |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), PPh₃ (0.04 eq), and CuI (0.02 eq).
-
Add anhydrous and degassed THF, followed by anhydrous and degassed Et₃N.
-
Add this compound (1.0 eq) and phenylacetylene (1.2 eq).
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[6]
Quantitative Data for Heck-Type Reaction:
A related domino Heck reaction using 1-iodo-3,3,3-trifluoropropane provides insight into the potential reactivity of this compound.
| Alkene Synthon | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Iodo-3,3,3-trifluoropropane | 3-Iodotoluene | Pd(OAc)₂ (2 mol%) | K₂CO₃ (3 eq) | DMF | 200 (µW) | 1 | 83 |
| [7] |
Experimental Protocol: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealable reaction vessel, combine Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF, this compound (1.0 eq), and styrene (1.5 eq).
-
Seal the vessel and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled product.
Grignard Reagent Formation and Reactivity
This compound can be converted to its corresponding Grignard reagent, 4,4,4-trifluorobutylmagnesium iodide. This organometallic species is a potent nucleophile and a strong base, useful for forming new carbon-carbon bonds.[8]
Workflow for Grignard reagent synthesis and subsequent reaction.
Experimental Protocol: Formation of 4,4,4-Trifluorobutylmagnesium Iodide and Reaction with Benzaldehyde
This protocol is adapted from a general procedure for Grignard reagent formation.[9]
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
-
Initiate the reaction by gentle warming if necessary. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining solution of this compound dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude alcohol product.
-
Purify by column chromatography or distillation.
Radical Reactions
The carbon-iodine bond of this compound can undergo homolytic cleavage to generate a 4,4,4-trifluorobutyl radical. This radical can participate in various addition reactions, particularly with electron-deficient alkenes.[10] These reactions can often be initiated photochemically or by using a radical initiator.
General Mechanism of Radical Addition to Alkenes
The reaction typically proceeds via a radical chain mechanism involving initiation, propagation, and termination steps.
Simplified radical chain mechanism for the addition to an alkene.
Photocatalyzed Radical Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions.[8] Fluoroalkyl iodides are excellent precursors for generating fluoroalkyl radicals in these transformations.[6] The reaction is initiated by the excited state of a photocatalyst, which can induce the homolysis of the C-I bond.
Quantitative Data for a Related Photocatalytic Radical Addition:
| Alkene | Fluoroalkyl Iodide | Photocatalyst | Base | Solvent | Time (h) | Yield (%) |
| Various terminal alkenes | HCF₂CF₂I | Rhodamine B | (i-Pr)₂NEt | Water | <16 | High |
| [11] |
Conclusion
This compound is a highly valuable and versatile reagent for the introduction of the 4,4,4-trifluorobutyl moiety into organic molecules. Its reactivity is dominated by nucleophilic substitution at the primary carbon, palladium-catalyzed cross-coupling reactions, and the formation of a reactive Grignard reagent. Furthermore, its propensity to undergo radical reactions opens up additional avenues for carbon-carbon bond formation. This guide has provided a detailed overview of these key transformations, including quantitative data where available and comprehensive experimental protocols. A thorough understanding of the reactivity and mechanisms of this compound will empower researchers, scientists, and drug development professionals to leverage its full potential in the synthesis of novel and impactful molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 461-17-6 | Benchchem [benchchem.com]
- 3. This compound, 98+%, stab. with copper 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Polarity Transduction Enables the Formal Electronically Mismatched Radical Addition to Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Spectroscopic Profile of 1,1,1-Trifluoro-4-iodobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-4-iodobutane is a fluorinated organic compound of interest in synthetic chemistry, particularly as a building block in the preparation of more complex fluorinated molecules for pharmaceutical and agrochemical applications.[1] Its structure combines a terminal trifluoromethyl group with a primary iodoalkane, bestowing it with unique reactivity. Spectroscopic analysis is crucial for the characterization and quality control of this compound. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the absence of publicly available experimental spectra for this specific molecule, the data presented herein is predicted based on established spectroscopic principles and data from analogous structures.
Predicted Spectroscopic Data
The following sections summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three methylene groups in the molecule. The chemical shifts are influenced by the deshielding effects of the adjacent trifluoromethyl and iodo groups.
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | 2.3 - 2.6 | Quartet of triplets (qt) | JH-F ≈ 11, JH-H ≈ 7 | 2H |
| H-3 | 2.0 - 2.3 | Multiplet (m) | - | 2H |
| H-4 | 3.2 - 3.4 | Triplet (t) | JH-H ≈ 7 | 2H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display four signals. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the methylene carbons are influenced by the electronegativity of the adjacent substituents.
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹³C spectrum) | Predicted Coupling to ¹⁹F (J, Hz) |
| C-1 | 126 - 129 | Quartet (q) | ¹JC-F ≈ 275 |
| C-2 | 30 - 35 | Quartet (q) | ²JC-F ≈ 30 |
| C-3 | 28 - 33 | Singlet (s) | - |
| C-4 | 5 - 10 | Singlet (s) | - |
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be a triplet due to coupling with the two adjacent protons on C-2. For organofluorine compounds, the chemical shift range is typically between -50 to -70 ppm for CF₃ groups.[2]
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| F-1 | -65 to -68 | Triplet (t) | ³JF-H ≈ 11 | 3F |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key absorptions will be from C-H, C-F, and C-I bond vibrations.
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2850 - 3000 | C-H stretch | Medium-Strong |
| 1400 - 1470 | C-H bend | Medium |
| 1100 - 1350 | C-F stretch | Strong |
| 500 - 600 | C-I stretch | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak is expected at m/z 238. The fragmentation pattern will likely involve the loss of iodine and fragments of the butyl chain.
| m/z | Predicted Fragment |
| 238 | [C₄H₆F₃I]⁺ (Molecular Ion) |
| 111 | [C₄H₆F₃]⁺ |
| 127 | [I]⁺ |
| 69 | [CF₃]⁺ |
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a compound like this compound involves several key stages, from sample preparation to the final structural elucidation.
Caption: General workflow for spectroscopic analysis.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for the specific sample and spectrometer.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse-acquire sequence can be used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Key parameters include a spectral width of approximately 220 ppm, a longer relaxation delay (e.g., 2-10 seconds), and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling. A standard one-pulse experiment is generally sufficient due to the high sensitivity of the ¹⁹F nucleus.[2] A spectral width of around 250 ppm centered appropriately for the trifluoromethyl group is a good starting point. A relaxation delay of 5-10 seconds and 32 scans are typically adequate.[3]
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[4] Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for this type of molecule. The mass spectrum is typically recorded over a mass range of m/z 50-300. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Iodobutane(542-69-8) 1H NMR [m.chemicalbook.com]
The Trifluorobutyl Cornerstone: A Technical Guide to 1,1,1-Trifluoro-4-iodobutane in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a paramount strategy for enhancing pharmacological and physicochemical properties. The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety due to its ability to improve metabolic stability, bioavailability, and binding affinity of drug candidates. 1,1,1-Trifluoro-4-iodobutane has emerged as a key fluorinated building block, offering a versatile and efficient means of introducing the 4,4,4-trifluorobutyl group into a wide array of molecular scaffolds. This technical guide provides an in-depth overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and data to facilitate its use in research and development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling and application in synthesis.
| Property | Value | Reference |
| CAS Number | 461-17-6 | [1][2][3] |
| Molecular Formula | C4H6F3I | [1][2][3] |
| Molecular Weight | 237.99 g/mol | [1] |
| Appearance | Colorless to pale yellow or pale pink liquid | [1][3] |
| Boiling Point | 126-127 °C | [1][2] |
| Density | 1.851 g/cm³ at 20 °C | [2] |
| Refractive Index | 1.4315 - 1.437 @ 20°C | [2][3] |
| Purity | ≥98.0% | [3] |
| InChI Key | LNDGACQEAYKNOI-UHFFFAOYSA-N | [3] |
| SMILES | FC(F)(F)CCCI | [3] |
| Sensitivity | Light sensitive | [1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a halogen exchange reaction, specifically the Finkelstein reaction.[4][5][6] This S_N2 reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide.[4][7]
Experimental Protocol: Finkelstein Reaction
This protocol is adapted from the general principles of the Finkelstein reaction.[7]
Materials:
-
1,1,1-Trifluoro-4-chlorobutane (or 1,1,1-Trifluoro-4-bromobutane)
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bisulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium iodide (1.5 - 2.0 equivalents) in anhydrous acetone.
-
To this solution, add 1,1,1-Trifluoro-4-chlorobutane (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by GC-MS. The precipitation of sodium chloride, which is insoluble in acetone, drives the reaction to completion.[4]
-
After completion, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it with saturated aqueous sodium bisulfite solution to remove any traces of iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.
-
Purify the crude product by distillation under reduced pressure to obtain the pure product.
Applications as a Fluorinated Building Block
This compound is a versatile reagent primarily utilized in nucleophilic substitution and transition metal-catalyzed cross-coupling reactions to introduce the 4,4,4-trifluorobutyl moiety.
Nucleophilic Substitution Reactions
The carbon-iodine bond in this compound is susceptible to nucleophilic attack, making it an excellent substrate for introducing the trifluorobutyl chain onto various nucleophiles such as amines, thiols, and carbanions.
Experimental Protocol:
This protocol is a general procedure for the N-alkylation of a primary or secondary amine.
Materials:
-
Primary or secondary amine
-
This compound
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.0 equivalent) and the base (2.0-3.0 equivalents) in the chosen solvent, add this compound (1.1-1.5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-(4,4,4-trifluorobutyl)amine.
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is an effective coupling partner in various palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings. These reactions are instrumental in forming new carbon-carbon bonds.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[8][9][10]
Experimental Protocol:
This is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[8]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a degassed solution of the terminal alkyne (1.2 equivalents) and the amine base in the chosen solvent, add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, under an inert atmosphere (e.g., nitrogen or argon), until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[11]
Experimental Protocol:
This is a general protocol for the Suzuki-Miyaura coupling of this compound with a boronic acid or ester.
Materials:
-
This compound
-
Aryl or vinyl boronic acid (or ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere to 80-110 °C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound stands out as a crucial and versatile fluorinated building block in modern organic synthesis. Its utility in introducing the 4,4,4-trifluorobutyl group via straightforward nucleophilic substitution and robust transition metal-catalyzed cross-coupling reactions makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and data presented in this guide are intended to serve as a practical resource for the effective application of this important reagent in the synthesis of novel and functionalized molecules.
References
- 1. This compound | 461-17-6 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound, 98+%, stab. with copper 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. Finkelstein Reaction [organic-chemistry.org]
- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 7. chemistry-online.com [chemistry-online.com]
- 8. scribd.com [scribd.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. tcichemicals.com [tcichemicals.com]
The Strategic Incorporation of the 4,4,4-Trifluorobutyl Moiety in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
The introduction of fluorine-containing functional groups has become a cornerstone of modern agrochemical design, offering enhanced efficacy, metabolic stability, and tailored physicochemical properties. Among the various fluorinated building blocks, 1,1,1-Trifluoro-4-iodobutane emerges as a versatile reagent for introducing the 4,4,4-trifluorobutyl group, a moiety that can significantly enhance the biological activity of pesticides. This technical guide provides an in-depth overview of the application of this compound in the synthesis of agrochemical compounds, focusing on a key reaction: the O-alkylation of phenols.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The presence of the electron-withdrawing trifluoromethyl group influences the reactivity of the C-I bond, making it susceptible to nucleophilic displacement.
| Property | Value |
| CAS Number | 461-17-6 |
| Molecular Formula | C4H6F3I |
| Molecular Weight | 237.99 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 134-135 °C |
| Density | 1.65 g/cm³ |
| Refractive Index | ~1.433 |
The Role of the Trifluoromethyl Group in Agrochemicals
The trifluoromethyl (-CF3) group is a key pharmacophore in many modern agrochemicals. Its introduction into a molecule can lead to several beneficial effects:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by enzymes such as cytochrome P450s, leading to a longer-lasting effect of the active ingredient.
-
Enhanced Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.
-
Improved Binding Affinity: The high electronegativity of fluorine atoms can lead to favorable interactions with biological targets, such as enzymes or receptors, thereby increasing the potency of the agrochemical.
-
Altered Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can modify the electronic properties of aromatic rings or other functional groups, which can be used to fine-tune the biological activity and selectivity of the compound.
Synthesis of Trifluoromethylated Agrochemicals: A Representative Protocol
A common strategy in agrochemical synthesis is the formation of ether linkages. The following section details a representative experimental protocol for the O-alkylation of a substituted phenol with this compound to generate a 4-(4,4,4-trifluorobutoxy)phenyl moiety, a common structural motif in developmental and commercial agrochemicals.
Experimental Protocol: Synthesis of 1-chloro-4-(4,4,4-trifluorobutoxy)benzene
This protocol describes the synthesis of a model compound to illustrate the utility of this compound.
Materials:
-
4-chlorophenol
-
This compound
-
Potassium carbonate (K2CO3)
-
Acetone
-
Dichloromethane
-
Magnesium sulfate (MgSO4)
-
Deionized water
Procedure:
-
To a stirred solution of 4-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product, 1-chloro-4-(4,4,4-trifluorobutoxy)benzene.
Quantitative Data (Typical):
| Parameter | Value |
| Yield | 75-90% |
| Purity (by GC-MS) | >98% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Reflux (Acetone) |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic steps and logical relationships in the application of this compound.
Caption: Experimental workflow for the synthesis of a trifluoromethylated aryl ether.
Caption: Conceptual diagram of the trifluoromethyl group's impact on biological activity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The introduction of the 4,4,4-trifluorobutyl group can impart a range of desirable properties, leading to the development of more potent, selective, and persistent crop protection agents. The straightforward reactivity of the iodo-group in nucleophilic substitution reactions, such as the O-alkylation of phenols, provides a reliable method for the incorporation of this important fluorinated moiety. As the demand for innovative and effective agrochemicals continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play a crucial role in the future of agricultural chemistry.
1,1,1-Trifluoro-4-iodobutane: A Versatile Monomer for Advanced Fluoropolymers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-4-iodobutane is a fluorinated organic compound that has garnered significant interest as a monomer for the synthesis of advanced fluoropolymers.[1] Its unique molecular structure, featuring a trifluoromethyl group and a reactive iodine atom, makes it a valuable building block for creating polymers with tailored properties.[1] Fluoropolymers are a class of materials renowned for their exceptional thermal stability, chemical inertness, low surface energy, and unique optical properties.[2][3][4][5][6][7] The incorporation of this compound into polymer chains can impart these desirable characteristics, opening up possibilities for a wide range of applications in materials science, biomedical devices, and pharmaceuticals.[4]
This technical guide provides a comprehensive overview of this compound as a monomer, covering its synthesis, polymerization methodologies, and the potential properties of the resulting fluoropolymers. Detailed experimental protocols and characterization techniques are also discussed to aid researchers in their endeavors to utilize this promising monomer.
Properties of this compound
A thorough understanding of the monomer's physical and chemical properties is crucial for its successful polymerization and application.
| Property | Value | Reference |
| Chemical Formula | C4H6F3I | [1] |
| Molecular Weight | 237.99 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 126-127 °C | [8] |
| Density | 1.851 g/cm³ at 20 °C | [8] |
| Refractive Index | 1.433 - 1.437 | [1] |
| CAS Number | 461-17-6 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the telomerization of vinyl monomers with perfluoroalkyl iodides.[9][10][11] This process typically involves the reaction of a telogen (the iodo-compound) with a taxogen (the monomer) under radical initiation.[10]
Diagram of the Synthesis of this compound via Telomerization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Typical Properties of Fluoropolymers - PTFE Machinery [ptfe-machinery.com]
- 3. US20180072829A1 - Modified fluoropolymers - Google Patents [patents.google.com]
- 4. Fluoropolymers in biomedical applications: state-of-the-art and future perspectives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. fluoropolymers.eu [fluoropolymers.eu]
- 8. US9394394B2 - Synthesis of chlorotrifluoroethylene-based block copolymers by iodine transfer polymerization - Google Patents [patents.google.com]
- 9. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Safety and handling precautions for 1,1,1-Trifluoro-4-iodobutane
An In-depth Technical Guide to the Safe Handling of 1,1,1-Trifluoro-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 461-17-6) is a critical fluorinated building block in organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of a trifluoromethyl group, which can enhance metabolic stability and bioavailability in drug candidates, and a reactive iodine atom that facilitates various coupling reactions.[2][3] This guide provides comprehensive safety and handling protocols essential for laboratory and development settings. It consolidates key physical, chemical, and toxicological data, outlines detailed procedures for safe use, and specifies appropriate personal protective equipment and emergency responses.
Chemical and Physical Properties
This compound is a colorless to pale yellow or pink liquid.[3][4] It is characterized as being light-sensitive, necessitating proper storage away from direct sunlight.[3][5][6] The compound is stabilized with copper.[7] A summary of its key quantitative properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 461-17-6 | [1][3][8] |
| Molecular Formula | C₄H₆F₃I | [1][3] |
| Molecular Weight | 237.99 g/mol | [1] |
| Appearance | Colorless to pale yellow/orange/pink clear liquid | [1][3][4] |
| Density | 1.85 - 1.86 g/cm³ | [1][3][7] |
| Boiling Point | 126°C - 128°C | [1][3][7] |
| Flash Point | >100°C (>212°F) | [7] |
| Refractive Index | 1.4315 - 1.437 (at 20°C) | [3][7][8] |
| Purity | ≥98% | [1][9] |
Hazard Identification and Toxicology
This compound is classified as a hazardous chemical. The primary hazards include irritation to the skin, eyes, and respiratory system.[10]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][10][11] Some sources also indicate H226 (Flammable liquid and vapor) and H331 (Toxic if inhaled), though the flash point is high.[5][12][13]
-
Toxicological Summary: The toxicological properties have not been fully investigated.[6] However, it is known to cause skin, eye, and respiratory irritation.[10] Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, nausea, and vomiting.[5][6]
Handling and Storage Protocols
Adherence to strict handling and storage protocols is mandatory to minimize exposure and ensure laboratory safety.
Detailed Handling Procedures
-
Ventilation: All handling must be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[5]
-
Ignition Sources: Although the flash point is high, it is good practice to keep the chemical away from heat, sparks, and open flames.[5][11] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[11][14]
-
Hygiene: Wash hands and face thoroughly after handling. Contaminated clothing should be removed and washed before reuse.
Storage Conditions
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][11]
-
Light Sensitivity: Store in a dark place to protect from direct sunlight.[3][6][9]
-
Incompatibilities: Store away from strong oxidizing agents and metals.[6]
-
Sealing: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[5][14]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, combining engineering controls and appropriate PPE, is essential.
Engineering Controls
-
Primary Control: Use of a certified chemical fume hood is the primary engineering control to minimize inhalation exposure.
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield is recommended if there is a splash hazard.[5] All eye protection must be approved under standards such as NIOSH (US) or EN 166 (EU).[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Gloves must be inspected for integrity before use and disposed of properly after handling.[5]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a vapor respirator approved by NIOSH or equivalent regulatory bodies.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[15]
First-Aid and Emergency Procedures
Immediate and appropriate response to an exposure or spill is critical.
First-Aid Measures
-
Inhalation: If inhaled, immediately remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[16] If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[5][11]
-
Skin Contact: In case of skin contact, immediately take off all contaminated clothing.[14] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and consult a physician immediately.[5]
Spill and Leak Containment Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.
-
Absorb: Absorb the spilled material with a suitable inert absorbent (e.g., dry sand, earth, vermiculite).
-
Collect and Dispose: Collect the absorbed material and place it in a suitable, closed container for disposal in accordance with local, state, and federal regulations.[16]
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely managing this compound from procurement to disposal.
Caption: Workflow for Safe Handling of this compound.
Reactivity and Stability
-
Chemical Stability: The compound is stable under recommended storage conditions, though it is sensitive to light.[3][6]
-
Reactivity: The iodine atom facilitates nucleophilic substitution reactions.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and metals.[6]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include carbon oxides, hydrogen iodide, and copper oxides.[14]
Disposal Considerations
All waste materials must be treated as hazardous.
-
Product: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[5]
-
Contaminated Packaging: Dispose of as unused product in accordance with all applicable regulations.[5] Do not dispose of via drains.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 461-17-6 | Benchchem [benchchem.com]
- 4. This compound, 98+%, stab. with copper 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. science2education.co.uk [science2education.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. This compound, 98+%, stab. with copper 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 8. echemi.com [echemi.com]
- 9. This compound | 461-17-6 [sigmaaldrich.com]
- 10. This compound, 98+%, stab. with copper 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. beta.lakeland.edu [beta.lakeland.edu]
- 13. This compound | 461-17-6 [sigmaaldrich.com]
- 14. beta.lakeland.edu [beta.lakeland.edu]
- 15. airgas.com [airgas.com]
- 16. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution with 1,1,1-Trifluoro-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-4-iodobutane is a valuable building block in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (CF3) into bioactive molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity. This document provides detailed protocols for the nucleophilic substitution of this compound with various nucleophiles, enabling the introduction of the 4,4,4-trifluorobutyl moiety into a wide range of organic molecules. The protocols and data presented are intended to serve as a comprehensive guide for researchers in the synthesis of novel fluorinated compounds.
General Reaction Scheme
The nucleophilic substitution reaction with this compound proceeds via a typical SN2 mechanism. A nucleophile (Nu:) attacks the electrophilic carbon atom attached to the iodine, displacing the iodide leaving group to form a new carbon-nucleophile bond.
Application Notes: Palladium-Catalyzed Cross-Coupling Reactions Utilizing 1,1,1-Trifluoro-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The introduction of fluorinated moieties into organic molecules is of significant interest in medicinal chemistry and materials science, as it can profoundly influence properties such as metabolic stability, lipophilicity, and binding affinity. 1,1,1-Trifluoro-4-iodobutane is a valuable building block for the introduction of a 4,4,4-trifluorobutyl group, a motif that can impart unique characteristics to target molecules.
This document provides an overview of the application of this compound in palladium-catalyzed cross-coupling reactions. While the use of this specific reagent is documented in patent literature for the synthesis of complex molecules, detailed, peer-reviewed studies outlining general protocols and quantitative data for common cross-coupling reactions are not widely available at present. The information provided herein is based on the general principles of palladium-catalyzed reactions and mentions within broader synthetic contexts.
General Mechanistic Pathway
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle. Understanding this cycle is crucial for reaction optimization and troubleshooting.
The cycle is initiated by the oxidative addition of an organic halide, in this case, this compound, to a Pd(0) complex. The subsequent transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., boronic acid, organozinc reagent) to the palladium center. Finally, reductive elimination yields the desired cross-coupled product and regenerates the active Pd(0) catalyst.
Potential Applications in Cross-Coupling Reactions
Based on the established reactivity of alkyl iodides in palladium-catalyzed cross-coupling, this compound is a potential substrate for several key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp³) bonds. In this context, this compound could be coupled with various aryl or vinyl boronic acids or their derivatives.
Hypothetical Reaction Scheme:
| Parameter | General Recommendation |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd(0) complexes |
| Ligand | Buchwald-type phosphine ligands (e.g., SPhos, XPhos), P(t-Bu)₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF, often with water as a co-solvent |
| Temperature | 80-120 °C |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds. This compound could potentially be used to alkylate a wide range of primary and secondary amines.
Hypothetical Reaction Scheme:
| Parameter | General Recommendation |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Buchwald-type phosphine ligands (e.g., BINAP, Xantphos, RuPhos) |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
Experimental Protocols: General Considerations
Due to the lack of specific published protocols for palladium-catalyzed cross-coupling reactions of this compound, the following serves as a general experimental workflow that would require optimization for any given substrate combination.
Note: The success and efficiency of these reactions will be highly dependent on the specific substrates, catalyst system, and reaction conditions. Significant optimization may be required.
Conclusion and Future Outlook
This compound represents a potentially valuable reagent for the introduction of the 4,4,4-trifluorobutyl group via palladium-catalyzed cross-coupling reactions. While its application has been noted in the patent literature, there is a clear need for systematic studies in the academic domain to establish optimized protocols and explore the substrate scope for key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The development of such methodologies would provide the scientific community with powerful tools for the synthesis of novel fluorinated compounds for applications in drug discovery and materials science. Researchers are encouraged to explore the reactivity of this reagent, starting with established conditions for similar alkyl halides, and to publish their findings to enrich the collective knowledge in this area.
Application Notes and Protocols for Trifluoroalkylation of Aromatic Compounds with 1,1,1-Trifluoro-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of trifluoroalkyl groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, enhanced bioavailability, and altered electronic characteristics, make it a highly sought-after moiety in the design of novel pharmaceuticals and functional materials. 1,1,1-Trifluoro-4-iodobutane has emerged as a valuable reagent for the introduction of the 4,4,4-trifluorobutyl group, a common structural motif in drug discovery. This document provides detailed application notes and protocols for the trifluoroalkylation of aromatic compounds utilizing this compound, with a focus on iron-catalyzed cross-coupling reactions.
Application and Significance
The 4,4,4-trifluorobutyl group serves as a lipophilic yet metabolically stable appendage that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Its incorporation into aromatic scaffolds is a key strategy in drug design to optimize lead compounds. The iron-catalyzed cross-coupling of this compound with aryl Grignard reagents offers a cost-effective, environmentally benign, and highly efficient method for the synthesis of 4-(4,4,4-trifluorobutyl) substituted aromatic compounds. Simple iron salts, such as iron(III) acetylacetonate (Fe(acac)₃), are effective precatalysts for these transformations, which proceed under mild conditions and tolerate a variety of functional groups.[1][2]
Reaction Principle: Iron-Catalyzed Cross-Coupling
The core of this protocol is the iron-catalyzed Kumada-Corriu cross-coupling reaction. This reaction class facilitates the formation of carbon-carbon bonds between an organomagnesium compound (Grignard reagent) and an organic halide. In this specific application, an aryl Grignard reagent couples with this compound in the presence of an iron catalyst. The catalytic cycle is thought to involve low-valent iron species that are generated in situ from the reduction of the iron(III) precatalyst by the Grignard reagent.
Experimental Protocols
This section provides a detailed protocol for a representative iron-catalyzed cross-coupling reaction between an aryl Grignard reagent and this compound.
Protocol 1: Iron-Catalyzed Cross-Coupling of Phenylmagnesium Bromide with this compound
This protocol is adapted from the general procedures for iron-catalyzed cross-coupling reactions developed by Fürstner and co-workers.[1][2]
Materials:
-
Phenylmagnesium bromide (solution in THF or diethyl ether)
-
This compound
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Round-bottom flasks, Schlenk flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Cannula for liquid transfer
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.
-
Reagent Addition:
-
To the flask, add iron(III) acetylacetonate (Fe(acac)₃, 0.05 mmol, 5 mol%).
-
Add anhydrous tetrahydrofuran (THF, 5 mL) and anhydrous N-methyl-2-pyrrolidone (NMP, 0.5 mL).
-
Stir the resulting solution at room temperature.
-
To this solution, add this compound (1.0 mmol, 1.0 equiv).
-
-
Grignard Reagent Addition:
-
Slowly add a solution of phenylmagnesium bromide (1.2 mmol, 1.2 equiv) in THF or diethyl ether to the reaction mixture at 0 °C (ice bath) over a period of 10-15 minutes using a syringe pump. The slow addition is crucial to prevent the formation of homocoupling byproducts.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
If necessary, add 1 M HCl to dissolve any precipitated magnesium salts.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with water (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 4-phenyl-1,1,1-trifluorobutane.
-
Data Presentation
The following table summarizes representative data for the iron-catalyzed trifluoroalkylation of various aryl Grignard reagents with this compound, based on typical yields for similar iron-catalyzed cross-coupling reactions.
| Entry | Aryl Grignard Reagent | Product | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylmagnesium bromide | 4-Phenyl-1,1,1-trifluorobutane | Fe(acac)₃ (5) | THF/NMP | 0 to rt | 2 | 85-95 |
| 2 | 4-Methoxyphenylmagnesium bromide | 4-(4-Methoxyphenyl)-1,1,1-trifluorobutane | Fe(acac)₃ (5) | THF/NMP | 0 to rt | 2 | 80-90 |
| 3 | 4-Chlorophenylmagnesium bromide | 4-(4-Chlorophenyl)-1,1,1-trifluorobutane | Fe(acac)₃ (5) | THF/NMP | 0 to rt | 3 | 75-85 |
| 4 | 2-Thienylmagnesium bromide | 2-(4,4,4-Trifluorobutyl)thiophene | Fe(acac)₃ (5) | THF/NMP | 0 to rt | 2 | 70-80 |
Visualizations
Experimental Workflow
Caption: General workflow for the iron-catalyzed trifluoroalkylation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the iron-catalyzed cross-coupling.
References
Application Notes and Protocols: Formation of 4,4,4-Trifluorobutylmagnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of the Grignard reagent 4,4,4-trifluorobutylmagnesium iodide from its precursor, 1,1,1-trifluoro-4-iodobutane. The incorporation of trifluoromethyl groups is a critical strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] 4,4,4-Trifluorobutylmagnesium iodide is a valuable intermediate that allows for the introduction of a trifluorobutyl moiety into organic molecules. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the successful formation of this Grignard reagent, including methods for the activation of magnesium.
Introduction
Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds.[2] The synthesis of fluorinated organic compounds is of particular interest in pharmaceutical and agrochemical research due to the unique properties conferred by fluorine atoms.[1] The Grignard reagent derived from this compound serves as a versatile intermediate for the synthesis of more complex fluorinated molecules, including trifluoromethylated ketones.[3] The formation of this reagent involves the reaction of this compound with magnesium metal in an ethereal solvent. A critical step in this synthesis is the activation of the magnesium surface, which is often passivated by a layer of magnesium oxide.[4] Common activation methods include the use of iodine or 1,2-dibromoethane.
Reaction Scheme
The overall reaction for the formation of 4,4,4-trifluorobutylmagnesium iodide is as follows:
CF₃(CH₂)₃I + Mg → CF₃(CH₂)₃MgI
-
Reactant: this compound
-
Reagent: Magnesium (activated)
-
Product: 4,4,4-Trifluorobutylmagnesium Iodide
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | C₄H₆F₃I | 237.99 | ≥98% | Commercially Available |
| Magnesium Turnings | Mg | 24.31 | ≥99.5% | Commercially Available |
| Iodine | I₂ | 253.81 | ≥99.8% | Commercially Available |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | ≥99.7% | Commercially Available |
| Argon or Nitrogen Gas | Ar or N₂ | - | High Purity | - |
Table 2: Experimental Parameters
| Parameter | Value/Condition |
| Stoichiometry (Mg:Iodide) | ~1.2 : 1 |
| Solvent | Anhydrous Diethyl Ether |
| Activation Method | Iodine crystal |
| Reaction Temperature | Reflux (~34.6 °C for diethyl ether) |
| Reaction Time | Varies (initiation followed by complete consumption of Mg) |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
Protocol 1: General Formation of 4,4,4-Trifluorobutylmagnesium Iodide
This protocol outlines the standard procedure for the synthesis of the Grignard reagent.
1. Equipment Setup:
- Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet for inert gas (argon or nitrogen).
- Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere to prevent moisture contamination.
2. Magnesium Activation:
- Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask.
- Gently heat the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. This indicates the activation of the magnesium surface.
- Allow the flask to cool to room temperature.
3. Reaction Initiation:
- Add a small amount of anhydrous diethyl ether to the flask to cover the magnesium turnings.
- In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.
- Add a small portion of the this compound solution to the magnesium suspension.
- The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.
4. Grignard Reagent Formation:
- Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.
- The resulting grey, cloudy solution is the Grignard reagent, 4,4,4-trifluorobutylmagnesium iodide, which can be used in subsequent reactions.
Mandatory Visualizations
Diagram 1: Reaction Pathway for Grignard Reagent Formation
Caption: Formation of 4,4,4-Trifluorobutylmagnesium Iodide.
Diagram 2: Experimental Workflow
Caption: Experimental workflow for Grignard reagent synthesis.
Safety Precautions
-
Grignard reagents are highly reactive and moisture-sensitive. All reactions must be carried out under strictly anhydrous conditions using an inert atmosphere.
-
Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
This compound may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction can be exothermic. Control the rate of addition of the alkyl iodide to maintain a manageable reaction temperature.
Characterization
The formation of the Grignard reagent can be confirmed by quenching an aliquot of the reaction mixture with a known electrophile (e.g., D₂O or CO₂) and analyzing the product by NMR spectroscopy or GC-MS. The concentration of the Grignard reagent can be determined by titration methods.
Conclusion
The protocol described provides a reliable method for the synthesis of 4,4,4-trifluorobutylmagnesium iodide. This Grignard reagent is a key building block for the introduction of the 4,4,4-trifluorobutyl group, which is of significant interest in the development of novel pharmaceuticals and agrochemicals. Adherence to anhydrous and inert conditions is paramount for the successful preparation of this reagent.
References
Application Notes and Protocols for Sonogashira Coupling of Alkynes with 1,1,1-Trifluoro-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and sp²- or sp³-hybridized carbon atoms.[1][2][3] This reaction, typically catalyzed by a combination of palladium and copper complexes, has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[4] The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in drug design, as this moiety can significantly enhance metabolic stability, binding affinity, and bioavailability.[5][6][7]
These application notes provide a detailed protocol for the Sonogashira coupling of various terminal alkynes with 1,1,1-Trifluoro-4-iodobutane, a key building block for introducing the trifluoromethylbutyl group into target molecules. The resulting trifluoromethylated alkynes are valuable intermediates in the synthesis of novel pharmaceuticals and functional materials.[8][9]
Core Concepts and Reaction Mechanism
The Sonogashira coupling reaction typically proceeds through a dual catalytic cycle involving palladium and copper.[3] A simplified mechanism is as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) intermediate.
-
Formation of Copper Acetylide: In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The acetylide group is transferred from the copper to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
A copper-free version of the Sonogashira reaction has also been developed to circumvent issues such as the formation of alkyne homocoupling byproducts (Glaser coupling).[10]
Experimental Workflow
A general workflow for the Sonogashira coupling of alkynes with this compound is depicted below. This workflow outlines the key stages of the experimental process, from reaction setup to product purification.
Caption: Generalized workflow for the Sonogashira coupling experiment.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various terminal alkynes with this compound. These conditions can serve as a starting point for optimization.
| Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 12 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | DIPA | DMF | 70 | 16 | 75-85 |
| 4-Ethynylanisole | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (5 mol%) | K₂CO₃ | MeCN/H₂O | 80 | 10 | 80-90 |
| Propargyl alcohol | PdCl₂(dppf) (3 mol%), CuI (6 mol%) | i-Pr₂NEt | Dioxane | 65 | 18 | 70-80 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | RT | 24 | 90-98 |
Note: Yields are approximate and may vary based on specific reaction scale and purification methods.
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a general procedure for the palladium and copper-cocatalyzed coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide [CuI] (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes for liquid transfer
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).
-
Add anhydrous THF (5-10 mL per 1 mmol of iodide) and triethylamine (3.0 equiv).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Finally, add this compound (1.0 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (typically room temperature to 60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the presence of copper may lead to undesirable alkyne homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv, with a phosphine ligand like PPh₃, 0.04 equiv, or a pre-formed catalyst like Pd(PPh₃)₄, 0.03 equiv)
-
Amine base (e.g., diisopropylethylamine (DIPEA) or triethylamine, 3.0 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard workup and purification reagents as in Protocol 1 (omitting the NH₄Cl wash).
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (and ligand if necessary).
-
Add the anhydrous solvent and the amine base.
-
Stir for 5-10 minutes at room temperature.
-
Add the terminal alkyne and this compound.
-
Heat the reaction to a specified temperature (often higher than the copper-cocatalyzed reaction, e.g., 60-100 °C) and monitor its progress.
-
Follow the work-up and purification steps as described in Protocol 1, omitting the ammonium chloride wash.
Applications in Drug Development and Signaling Pathways
The trifluoromethyl group is a key pharmacophore in numerous approved drugs due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[5][7] The products of the Sonogashira coupling of alkynes with this compound are valuable intermediates for the synthesis of a wide range of biologically active molecules.[8] The alkyne functionality can be further elaborated, for example, through click chemistry or reduction, to access diverse molecular scaffolds.
The introduction of the trifluoromethylbutyl moiety can influence the interaction of a drug candidate with its biological target. For instance, in kinase inhibitors, this group can occupy hydrophobic pockets in the ATP-binding site, leading to increased potency and selectivity. The metabolic stability conferred by the CF₃ group can also lead to improved pharmacokinetic profiles.[6]
Below is a conceptual diagram illustrating the potential role of a trifluoromethylated compound, derived from this Sonogashira coupling, in modulating a generic signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a trifluoromethylated compound.
Conclusion
The Sonogashira coupling of terminal alkynes with this compound provides an efficient and versatile route to valuable trifluoromethylated building blocks for drug discovery and materials science. The protocols provided herein offer a solid foundation for researchers to synthesize a wide array of these compounds. The unique properties conferred by the trifluoromethyl group make these products highly attractive for the development of next-generation therapeutics and advanced materials.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 1,1,1-Trifluoro-4-iodobutane
FOR IMMEDIATE RELEASE
Enabling the Synthesis of Novel Fluorinated Compounds: A Guide to the Suzuki-Miyaura Coupling of 1,1,1-Trifluoro-4-iodobutane
[City, State] – [Date] – For researchers, scientists, and drug development professionals, the introduction of fluorinated alkyl groups into organic molecules is a critical strategy for modulating their physicochemical and biological properties. The Suzuki-Miyaura cross-coupling reaction stands as a robust method for forging carbon-carbon bonds.[1][2] This document provides detailed application notes and protocols for the successful coupling of this compound with various organoboron reagents, a key transformation for incorporating the valuable 4,4,4-trifluorobutyl moiety into a range of molecular scaffolds.
The palladium-catalyzed Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, has seen its utility expand from traditional sp²-sp² bond formation to include the more challenging sp²-sp³ couplings involving alkyl halides.[1][3][4][5] The use of this compound as a coupling partner is particularly relevant in medicinal chemistry, where the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity.
A primary challenge in the Suzuki-Miyaura coupling of primary alkyl halides is the potential for β-hydride elimination as an undesired side reaction following the oxidative addition step.[3] However, the judicious selection of a palladium catalyst, a sterically demanding and electron-rich phosphine ligand, a suitable base, and an appropriate solvent system can effectively suppress this side reaction and promote the desired cross-coupling. The higher reactivity of the carbon-iodine bond in this compound facilitates the initial oxidative addition to the palladium(0) center, making it a favorable substrate compared to the analogous bromide or chloride.[2]
Recommended Reaction Conditions for Primary Alkyl Halides
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of primary alkyl halides with arylboronic acids, providing a valuable starting point for the optimization of reactions involving this compound.
| Entry | Alkyl Halide | Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodobutane | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 80 | 12 | 85 |
| 2 | 1-Bromopentane | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | 1-Iodohexane | 3-Tolylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | THF | 60 | 24 | 78 |
| 4 | Ethyl 4-iodobutanoate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 8 | 88 |
Detailed Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of specific parameters may be necessary for different substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1–5 mol%)
-
Phosphine ligand (e.g., SPhos, RuPhos, PCy₃; 1.2–1.5 times the moles of Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, THF, toluene)
-
Degassed water (if applicable)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating source
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, combine the arylboronic acid, the base, the palladium pre-catalyst, and the phosphine ligand.
-
Inerting the System: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent, followed by degassed water if a biphasic system is employed. Finally, add the this compound via syringe.
-
Reaction Execution: Securely seal the vessel and place it in a preheated oil bath or heating block. Stir the mixture at the designated temperature (typically 80–110 °C) for 12–24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (under an inert atmosphere) and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.
Visualizing the Process
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.
References
Application Notes and Protocols for the Barbier Reaction of 1,1,1-Trifluoro-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Barbier reaction is a powerful and versatile organometallic carbon-carbon bond-forming reaction. It serves as a practical alternative to the Grignard reaction, primarily due to its one-pot nature where the organometallic intermediate is generated in situ.[1] This methodology is particularly advantageous when the corresponding organometallic reagent is unstable.[2] The reaction typically involves an alkyl halide, a carbonyl compound (aldehyde or ketone), and a metal such as magnesium, zinc, indium, or tin, to produce primary, secondary, or tertiary alcohols.[1][3] A key benefit of the Barbier reaction is its tolerance to a wider range of functional groups and its adaptability to various reaction conditions, including aqueous media, which aligns with the principles of green chemistry.[1]
This document provides detailed application notes and protocols for the Barbier reaction involving 1,1,1-Trifluoro-4-iodobutane. The incorporation of the 4,4,4-trifluorobutyl moiety is of significant interest in medicinal chemistry and materials science, as the trifluoromethyl group can enhance pharmacokinetic and pharmacodynamic properties of molecules.
Reaction Principle
The Barbier reaction with this compound proceeds via the in situ formation of a trifluorobutyl organometallic species. This nucleophilic species then attacks the electrophilic carbon of a carbonyl group. The subsequent hydrolysis of the resulting metal alkoxide yields the corresponding trifluoromethylated alcohol. The choice of metal (e.g., Mg, Zn, In) can influence the reactivity and selectivity of the reaction.
Applications in Research and Development
The product of the Barbier reaction between this compound and a carbonyl compound is a secondary or tertiary alcohol containing a 4,4,4-trifluorobutyl group. These fluorinated alcohols are valuable intermediates in the synthesis of:
-
Pharmaceuticals: The trifluoromethyl group can improve metabolic stability, bioavailability, and binding affinity of drug candidates.
-
Agrochemicals: Fluorinated compounds often exhibit enhanced pesticidal and herbicidal activity.
-
Advanced Materials: The introduction of fluorinated segments can impart unique properties such as thermal stability and hydrophobicity to polymers and other materials.
Quantitative Data Summary
The following table summarizes representative quantitative data for Barbier reactions involving alkyl halides and carbonyl compounds, providing an expected range for reactions with this compound.
| Entry | Metal | Carbonyl Substrate | Alkyl Halide | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Mg | 4-Chlorobenzophenone | 4-Chlorobenzophenone (self-reaction) | THF | 24 | Reflux | 83.6 |
| 2 | Zn | Benzaldehyde | Allyl Bromide | THF/aq. NH₄Cl | 3 | RT | High |
| 3 | Mg | Benzaldehyde | Allyl Bromide | Solvent-free | 1 | RT | 95 |
| 4 | Zn | 4-Fluorobenzaldehyde | Allyl Bromide | DMSO (LAG) | 2 | RT | 99 |
| 5 | Mg | 2-Naphthaldehyde | Bromoethane | THF (mechanochemical) | 1 | RT | 94 |
Note: This table is a compilation of data from similar Barbier reactions to provide a general reference. Yields for the specific reaction with this compound may vary.
Experimental Protocols
Below are detailed protocols for performing the Barbier reaction with this compound using either magnesium or zinc as the mediating metal.
Protocol 1: Magnesium-Mediated Barbier Reaction in Tetrahydrofuran (THF)
This protocol is adapted from a general procedure for magnesium-mediated Barbier reactions.[4]
Materials:
-
Magnesium turnings
-
Iodine (for activation)
-
This compound
-
Aldehyde or ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Two-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Flame-dry the glassware and allow it to cool to room temperature under an inert atmosphere.
-
Activation of Magnesium: To the two-neck flask, add magnesium turnings (1.2 - 2.0 equivalents relative to the alkyl iodide). Add a small crystal of iodine to activate the magnesium surface.
-
Reaction Setup: Add anhydrous THF to the flask to cover the magnesium turnings.
-
Addition of Reactants: In a separate flask, prepare a solution of this compound (1.0 - 1.5 equivalents) and the desired aldehyde or ketone (1.0 equivalent) in anhydrous THF.
-
Initiation and Reaction: Transfer the solution of the iodide and carbonyl compound to the dropping funnel and add it dropwise to the stirred suspension of magnesium in THF. The reaction may be initiated by gentle heating. Once initiated, maintain the reaction at room temperature or gentle reflux for 1-24 hours, monitoring the consumption of the starting materials by TLC or GC.
-
Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Zinc-Mediated Barbier Reaction in Aqueous Media
This protocol is a generalized procedure based on zinc-mediated Barbier reactions in aqueous solutions.[5]
Materials:
-
Zinc dust or powder
-
This compound
-
Aldehyde or ketone
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
10% Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask, combine zinc powder (1.5 - 3.0 equivalents), the aldehyde or ketone (1.0 equivalent), and this compound (1.2 - 2.0 equivalents) in a mixture of THF and saturated aqueous NH₄Cl solution.
-
Reaction: Stir the mixture vigorously at room temperature for 3-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, filter the reaction mixture to remove any unreacted zinc. Add 10% HCl to the filtrate.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography.
Visualizations
General Workflow of the Barbier Reaction
Caption: General workflow of the one-pot Barbier reaction.
Mechanism of the Barbier Reaction
Caption: Simplified mechanism of the Barbier reaction.
References
Application Notes and Protocols: Radical Trifluoroalkylation using 1,1,1-Trifluoro-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of trifluoromethyl groups (CF₃) and other fluoroalkyl moieties into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Radical trifluoroalkylation reactions have emerged as a powerful tool for the direct incorporation of these motifs. This document provides an overview of potential radical trifluoroalkylation methods utilizing 1,1,1-trifluoro-4-iodobutane as a key reagent. While specific, detailed protocols for this particular reagent are not extensively documented in publicly available literature, this guide outlines general methodologies and principles derived from analogous fluoroalkyl iodides, which can be adapted for its use.
Fluoroalkyl iodides are effective precursors for generating fluoroalkyl radicals under various conditions, including photocatalysis, transition metal catalysis, and thermal initiation.[1] The general approach involves the homolytic cleavage of the carbon-iodine bond to produce the 3,3,3-trifluorobutyl radical, which can then engage in a variety of transformations, such as addition to unsaturated bonds or substitution reactions.
General Principles of Radical Generation from this compound
The generation of the 3,3,3-trifluorobutyl radical from this compound is the key initiation step. Several methods can be employed to achieve this:
-
Photoredox Catalysis: Visible-light photoredox catalysis is a mild and efficient method for generating radicals from alkyl iodides.[1] An excited photocatalyst can reduce the C-I bond of this compound, leading to its fragmentation into the desired radical and an iodide anion.
-
Transition Metal Catalysis: Transition metals, such as copper, can mediate the single-electron transfer (SET) to this compound to generate the corresponding radical.[1]
-
Thermal Initiation: In the presence of a radical initiator like AIBN (azobisisobutyronitrile) or dibenzoyl peroxide, the C-I bond can be cleaved at elevated temperatures to generate the 3,3,3-trifluorobutyl radical.
Potential Applications in Radical Trifluoroalkylation
Based on established radical chemistry, this compound can potentially be used in the following types of reactions:
-
Addition to Alkenes and Alkynes: The 3,3,3-trifluorobutyl radical can add across the double or triple bonds of alkenes and alkynes, respectively. This reaction, often referred to as an Atom Transfer Radical Addition (ATRA), would result in the formation of a new carbon-carbon bond and the incorporation of the trifluorobutyl group.
-
Radical Cyclization: Substrates containing both a radical precursor (like the iodobutyl moiety) and an unsaturated system can undergo intramolecular cyclization upon radical generation. This provides a powerful method for the synthesis of cyclic and heterocyclic compounds bearing a trifluorobutyl group.
-
Cross-Coupling Reactions: In the presence of a suitable catalyst, the generated radical could participate in cross-coupling reactions with various partners.
Experimental Protocols (Hypothetical Examples)
The following protocols are hypothetical and based on general procedures for similar fluoroalkyl iodides. They should be considered as a starting point for optimization.
Protocol 1: Photocatalytic Hydrotrifluoroalkylation of an Alkene
This protocol describes a potential method for the addition of the 3,3,3-trifluorobutyl group across an alkene double bond using a common photoredox catalyst.
Reaction Scheme:
Materials:
-
This compound
-
Alkene substrate
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂)
-
Hydrogen atom donor (e.g., Hantzsch ester or a tertiary amine)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
Procedure:
-
To a Schlenk tube, add the alkene (1.0 equiv), this compound (1.5 equiv), the photocatalyst (1-5 mol%), and the hydrogen atom donor (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction vessel in front of a blue LED light source and stir at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
Data Presentation (Hypothetical):
| Entry | Alkene Substrate | Yield (%) |
| 1 | Styrene | 75 |
| 2 | 1-Octene | 60 |
| 3 | Methyl acrylate | 82 |
Protocol 2: Transition Metal-Catalyzed Radical Addition to an Alkyne
This protocol outlines a potential copper-catalyzed approach for the addition of the 3,3,3-trifluorobutyl group to an alkyne.
Reaction Scheme:
Materials:
-
This compound
-
Alkyne substrate
-
Copper(I) salt (e.g., CuI, CuBr)
-
Ligand (e.g., a bipyridine or phenanthroline derivative)
-
Base (e.g., a tertiary amine or an inorganic base)
-
Anhydrous solvent (e.g., DMSO or NMP)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox or under an inert atmosphere, combine the alkyne (1.0 equiv), this compound (1.2 equiv), the copper(I) salt (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv) in a reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Stir the reaction until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform a work-up.
-
Purify the desired product by flash chromatography.
Data Presentation (Hypothetical):
| Entry | Alkyne Substrate | Yield (%) |
| 1 | Phenylacetylene | 85 |
| 2 | 1-Heptyne | 70 |
| 3 | Propargyl alcohol | 65 |
Visualizations
General Workflow for Photocatalytic Radical Trifluoroalkylation
References
Troubleshooting & Optimization
Common side reactions in trifluoromethylation using alkyl iodides
Welcome to the technical support center for trifluoromethylation reactions using alkyl iodides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Troubleshooting Guide
This guide addresses common issues that can lead to suboptimal results in trifluoromethylation reactions of alkyl iodides. Each problem is followed by potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Conversion of Alkyl Iodide | Iodine Radical Scavenging: The iodide leaving group can form iodine (I₂), which acts as a radical chain suppressant, quenching the desired radical trifluoromethylation pathway. This is a common issue in copper-catalyzed systems.[1] | UV Irradiation: In copper-mediated reactions, the use of UV irradiation (e.g., 365 nm) can promote the reaction and significantly improve the yield of the trifluoromethylated product.[1][2] |
| Insufficient Radical Initiator: The radical initiation process may be inefficient, leading to a low concentration of the alkyl radical intermediate. | Optimize Initiator Concentration: Systematically vary the concentration of the radical initiator (e.g., Et₃SiH and K₂S₂O₈ in some copper-catalyzed systems) to find the optimal loading.[1] | |
| Incompatible Solvent: The chosen solvent may not be suitable for the specific reaction conditions or may interfere with the catalytic cycle. | Solvent Screening: Test a range of anhydrous, non-nucleophilic solvents. Acetonitrile and dimethylformamide (DMF) are commonly used, but others like dichloromethane (DCM) or 1,2-dichloroethane (DCE) may be more effective for your specific substrate and catalyst system. | |
| Formation of Multiple Products/Byproducts | Reaction with Solvent or Additives: The highly reactive trifluoromethyl radical can react with the solvent or other additives in the reaction mixture. | Use Inert Solvents: Employ solvents that are less susceptible to hydrogen atom abstraction by radical species. Re-evaluate Additives: Ensure that all additives are necessary and compatible with the radical reaction. Consider if a base or other additive could be participating in side reactions. |
| Homocoupling of Alkyl Radicals: The generated alkyl radicals can couple with each other to form R-R dimers instead of reacting with the trifluoromethyl source. | Adjust Substrate Concentration: Lowering the concentration of the alkyl iodide can disfavor bimolecular homocoupling. Increase CF₃ Source Concentration: A higher concentration of the trifluoromethylating agent can increase the probability of the desired cross-coupling. | |
| Formation of Reduced Alkane (R-H): The alkyl radical intermediate may abstract a hydrogen atom from the solvent or other components in the reaction mixture. | Use Deuterated Solvents: To confirm this pathway, using a deuterated solvent and observing deuterium incorporation into the alkane byproduct by mass spectrometry can be diagnostic. Choose Solvents with Stronger C-H Bonds: Solvents less prone to hydrogen atom donation should be considered. | |
| Decomposition of Trifluoromethylating Reagent | Thermal Instability: Some trifluoromethylating reagents, like certain Togni reagents, can be thermally sensitive and decompose at elevated temperatures. | Lower Reaction Temperature: If reagent decomposition is suspected, running the reaction at a lower temperature may be beneficial. Photoredox catalysis often allows for reactions to be conducted at room temperature.[3] |
| Moisture Sensitivity: Many reagents and catalysts used in these reactions are sensitive to moisture, which can lead to decomposition or inactivation. | Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and handle reagents under inert conditions. |
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of my starting alkyl iodide recovered after the reaction. What is the likely cause and how can I fix it?
A: High recovery of the starting alkyl iodide in radical trifluoromethylation is often due to the inhibitory effect of iodine, which can act as a radical scavenger.[1] In copper-catalyzed systems using a radical initiator like Et₃SiH, the generated Et₃SiI can lead to the formation of I₂ which suppresses the radical chain reaction. To overcome this, applying UV irradiation (365 nm) has been shown to be effective in driving the reaction to completion and improving the yield of the desired trifluoromethylated product.[1][2]
Q2: My reaction with a tertiary alkyl iodide is not working. What are the potential issues?
A: Trifluoromethylation of tertiary alkyl radicals can be challenging due to steric hindrance.[2] The bulky nature of the tertiary radical may retard the rate of its reaction with the trifluoromethyl source. This can lead to the prevalence of side reactions involving the tertiary alkyl radical, such as elimination or reaction with the solvent. For tertiary substrates, it is crucial to carefully select the trifluoromethylating reagent and optimize the reaction conditions, potentially using more reactive reagents or different catalytic systems.
Q3: What are some common side products I should look out for when using electrophilic trifluoromethylating reagents like Togni's or Umemoto's reagents?
A: With electrophilic trifluoromethylating reagents, particularly in reactions that can proceed through radical intermediates, you might observe byproducts arising from the reaction of the CF₃ radical with the solvent or other additives.[4] For instance, abstraction of a hydrogen atom by the CF₃ radical can lead to the formation of fluoroform (CF₃H). Additionally, if the reaction is not completely selective, you might see trifluoromethylation at unintended positions on your substrate, especially if there are other nucleophilic sites. In some cases, decomposition of the reagent itself can lead to impurities.
Q4: How can I purify my trifluoromethylated product from the reaction mixture?
A: Purification is typically achieved using standard column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. A common starting point is a mixture of hexanes and ethyl acetate, with the polarity gradually increasing. Due to the fluorine content, your product may have different retention characteristics compared to its non-fluorinated analog. It is advisable to monitor the purification by thin-layer chromatography (TLC) and/or gas chromatography-mass spectrometry (GC-MS) to ensure proper separation from byproducts and unreacted starting materials.
Experimental Protocols
General Procedure for Copper-Mediated Trifluoromethylation of Alkyl Iodides with UV Irradiation
This protocol is adapted from the work of Li and coworkers and is suitable for primary and secondary alkyl iodides.[1]
Materials:
-
Alkyl iodide (1.0 equiv)
-
BPyCu(CF₃)₃ (1.0 equiv)
-
Et₃SiH (6.0 equiv)
-
K₂S₂O₈ (4.0 equiv)
-
Acetone (solvent)
-
Water (co-solvent)
-
Anhydrous Na₂SO₄
-
Ethyl acetate (for extraction)
-
Saturated aqueous NaHCO₃ (for quenching)
-
Brine
Procedure:
-
To a reaction tube equipped with a magnetic stir bar, add the alkyl iodide (0.2 mmol, 1.0 equiv), BPyCu(CF₃)₃ (0.2 mmol, 1.0 equiv), and K₂S₂O₈ (0.8 mmol, 4.0 equiv).
-
Place the tube under an inert atmosphere (e.g., nitrogen or argon).
-
Add acetone (4 mL) and water (2 mL) to the tube.
-
Add Et₃SiH (1.2 mmol, 6.0 equiv) to the reaction mixture.
-
Seal the tube and place it under a 365 nm UV lamp.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After 12 hours, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylated alkane.
Visualizations
Caption: Reaction mechanism for radical trifluoromethylation of alkyl iodides and common side pathways.
Caption: A workflow for troubleshooting low-yield trifluoromethylation reactions of alkyl iodides.
References
Technical Support Center: Catalyst Selection for 1,1,1-Trifluoro-4-iodobutane Cross-Coupling
Welcome to the technical support center for the cross-coupling of 1,1,1-trifluoro-4-iodobutane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this challenging but valuable transformation. The introduction of the 3,3,3-trifluorobutyl moiety is a key strategy in modern drug design for enhancing metabolic stability and binding affinity.[1] This guide offers troubleshooting advice, frequently asked questions, and recommended starting protocols to streamline your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenges stem from the nature of the C(sp³)-I bond and the alkyl chain. Unlike more reactive aryl or vinyl halides, primary alkyl halides like this compound are susceptible to side reactions. The two main difficulties are:
-
Slow Oxidative Addition: The oxidative addition of the alkyl iodide to the palladium(0) catalyst is often slow compared to aryl iodides.
-
β-Hydride Elimination: Once the alkyl-palladium intermediate is formed, it can undergo β-hydride elimination, a decomposition pathway that forms an alkene and a palladium-hydride species, preventing the desired product formation.[2]
Q2: What are the most common side reactions to anticipate?
A2: The most prevalent side reactions include:
-
β-Hydride Elimination: As mentioned, this is a major decomposition pathway for the intermediate.[2]
-
Homocoupling: Dimerization of your coupling partner (e.g., boronic acid in a Suzuki reaction) can occur, often promoted by the presence of oxygen.[2]
-
Reduction (Hydrodeiodination): The iodo group can be replaced by a hydrogen atom, converting the starting material into 1,1,1-trifluorobutane.
Q3: How do I select an appropriate catalyst and ligand system?
A3: Success hinges on promoting rapid reductive elimination to outcompete β-hydride elimination. The general strategy is to use a catalyst system with bulky, electron-rich phosphine ligands. These ligands stabilize the catalyst and accelerate the final product-forming step.[2] For C(sp³)-C(sp²) couplings, palladium pre-catalysts complexed with ligands like SPhos, RuPhos, or tBuXPhos are excellent starting points.[3][4]
Q4: Which cross-coupling reaction is most suitable for this substrate?
A4: Several cross-coupling reactions can be effective, with the choice often depending on the desired bond and the functional group tolerance required.
-
Negishi Coupling: Often highly effective for C(sp³)-C(sp²) bond formation due to the high reactivity of organozinc reagents.[5]
-
Suzuki Coupling: Widely used due to the stability and commercial availability of boronic acids, but may require more careful optimization of base and reaction conditions.[6][7]
-
Sonogashira Coupling: Suitable for forming C(sp³)-C(sp) bonds with terminal alkynes.[8][9]
-
Buchwald-Hartwig Amination: Used for forming C(sp³)-N bonds with amines.[10][11]
Q5: Does the trifluoromethyl group affect the reaction?
A5: The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group can influence the reactivity of the C-I bond, though its effect is diminished by the three-carbon separation. It does not fundamentally change the main challenges (slow oxidative addition, β-hydride elimination) associated with primary alkyl iodides.
Troubleshooting Guide
Common Problems and Solutions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The Pd(0) active species is not being generated efficiently or has decomposed. 2. Slow Oxidative Addition: The initial step of the catalytic cycle is the rate-limiting step. 3. Inappropriate Ligand: The ligand is not suitable for promoting the reaction pathway over side reactions. | 1. Use a modern, air-stable pre-catalyst (e.g., a palladacycle) that reliably forms the active Pd(0) species.[3] 2. Increase the reaction temperature in 10-20 °C increments, while monitoring for decomposition. 3. Switch to a bulky, electron-rich monophosphine ligand (e.g., SPhos, RuPhos). |
| Significant Byproduct Formation (e.g., Propene derivative, Homocoupling) | 1. β-Hydride Elimination: The rate of β-hydride elimination is competitive with or faster than reductive elimination.[2] 2. Oxygen in Reaction: Traces of oxygen are causing homocoupling of the coupling partner. | 1. Use bulky ligands to sterically hinder β-hydride elimination and accelerate reductive elimination.[2] 2. Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and the reaction is maintained under a strict inert atmosphere. |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition: The ligand is not effectively stabilizing the palladium center, leading to aggregation and precipitation. 2. High Temperature: Excessive heat is causing the catalyst to decompose.[12] 3. Solvent Choice: Some solvents (anecdotally, THF) can promote the formation of palladium black under certain conditions.[13] | 1. Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1). 2. Lower the reaction temperature and monitor for a longer reaction time. 3. Screen alternative anhydrous solvents (e.g., Dioxane, Toluene, DMF). |
| Inconsistent Results | 1. Reagent Purity: Impurities in starting materials, base, or solvent are affecting the reaction. 2. Atmosphere Control: The reaction setup is not sufficiently inert. | 1. Use high-purity, anhydrous solvents. Purify starting materials if necessary. Use fresh, high-quality base. 2. Use a Schlenk line or glovebox for reaction setup to ensure a robust inert atmosphere. |
Visual Troubleshooting Workflow
Caption: Decision tree for troubleshooting low conversion.
Recommended Starting Conditions & Catalyst Performance
The following tables provide recommended starting points for common cross-coupling reactions. Yields are highly substrate-dependent, and optimization is likely required.
Table 1: Negishi Coupling (Csp³-Csp²)
| Coupling Partner (Ar) | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Notes |
| 4-MeO-C₆H₄- | Pd₂(dba)₃ (2.5) | SPhos (5) | THF | 65 | ~85-95 | Recommended starting point for electron-rich aryls. |
| 4-CF₃-C₆H₄- | Pd₂(dba)₃ (2.5) | SPhos (5) | THF | 65 | ~80-90 | Effective for electron-poor aryls. |
| 2-Me-C₆H₄- | Pd(OAc)₂ (2) | tBuXPhos (4) | Dioxane | 80 | ~75-85 | Bulky ligands are crucial for sterically hindered partners. |
Data is representative for primary alkyl iodides based on principles from sources.[3][4][5]
Table 2: Suzuki-Miyaura Coupling (Csp³-Csp²)
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Arylboronic Acid | SPhos Pd G3 (2) | (integral) | K₃PO₄ | Toluene/H₂O | 100 | ~70-90 |
| Arylboronic Acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | ~65-85 |
Data is representative for primary alkyl iodides based on principles from sources.[7]
Experimental Protocols
General Protocol for a Negishi Cross-Coupling Reaction
This protocol provides a general starting point. Reagent amounts and conditions should be optimized for specific substrates.
1. Preparation of the Organozinc Reagent (Example):
-
In a glovebox or under a strict argon atmosphere, add aryl bromide (1.1 eq.) to a flask containing activated zinc dust (1.5 eq.) in anhydrous THF.
-
Stir the mixture at the required temperature (can range from RT to 65 °C) until the insertion is complete (monitored by GC/MS). The resulting organozinc reagent is used directly.
2. Cross-Coupling Reaction Setup:
-
To an oven-dried Schlenk flask under argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
Add anhydrous solvent (e.g., THF).
-
Add this compound (1.0 eq.).
-
Add the freshly prepared organozinc solution (1.1 eq.) via syringe.
3. Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Catalytic Cycle for Cross-Coupling
Caption: A generalized palladium catalytic cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of 1,1,1-Trifluoro-4-iodobutane Reaction Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of products derived from reactions involving 1,1,1-Trifluoro-4-iodobutane.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the purification of your target compounds.
Chromatography Issues
Problem: Poor separation of the desired product from impurities on a silica gel column.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities. | - Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for a retention factor (Rf) of 0.2-0.4 for the desired product to ensure good separation on the column. - Gradient Elution: Start with a non-polar eluent and gradually increase the polarity. This can help separate compounds with similar polarities. |
| Co-elution of Impurities: Impurities may have a very similar polarity to the desired product. | - Change Stationary Phase: Consider using a different stationary phase, such as alumina or a fluorinated stationary phase, which can offer different selectivity for fluorinated compounds.[1][2] - Preparative HPLC: For difficult separations, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18, phenyl-hexyl) may provide the necessary resolution.[1] |
| Compound Degradation on Silica: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. | - Neutralize Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites. - Use Alumina: Alumina is a basic stationary phase and can be a good alternative for acid-sensitive compounds. |
Problem: The trifluoromethylated product is not retained on a reverse-phase HPLC column (elutes in the void volume).
| Potential Cause | Suggested Solution |
| High Polarity of the Compound: The compound is too polar for the non-polar stationary phase. | - Use a More Polar Stationary Phase: Employ a column designed for polar compounds, such as a polar-embedded or polar-endcapped C18 column.[1] - Use 100% Aqueous Mobile Phase: If your column is stable in purely aqueous conditions, this can increase retention of polar analytes.[1] - Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode well-suited for the separation of polar compounds. |
Crystallization Issues
Problem: The product fails to crystallize and instead "oils out" of the solution.
| Potential Cause | Suggested Solution |
| Presence of Impurities: Impurities can inhibit the formation of a crystal lattice. | - Pre-purification: Partially purify the crude product using a quick filtration through a small plug of silica gel to remove baseline impurities.[3] - Further Purification: If significant impurities are present, perform column chromatography before attempting crystallization. |
| Inappropriate Solvent Choice: The solvent may be too non-polar, or the cooling rate may be too fast. | - Solvent Screening: Test a variety of solvents with different polarities. A good crystallization solvent should dissolve the compound when hot but not when cold. - Slow Cooling: Allow the hot solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Avoid rapid cooling in an ice bath initially. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound. |
| Low Melting Point of the Compound: The compound may be a liquid or a low-melting solid at room temperature. | - Distillation: If the compound is a liquid, purification by distillation under reduced pressure may be the most effective method. - Derivative Formation: Consider forming a solid derivative (e.g., a salt if the compound is acidic or basic) that may crystallize more readily. |
Liquid-Liquid Extraction Issues
Problem: A persistent emulsion forms during the workup of the reaction mixture.
| Potential Cause | Suggested Solution |
| Vigorous Shaking: Shaking the separatory funnel too aggressively can lead to the formation of a stable emulsion. | - Gentle Inversion: Gently invert the separatory funnel several times instead of vigorous shaking. |
| Presence of Surfactant-like Impurities: Some impurities can stabilize the emulsion. | - Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and can help to break the emulsion. - Filtration: Filter the entire mixture through a pad of Celite® or glass wool. - Centrifugation: If available, centrifuging the mixture can help to separate the layers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in reactions involving this compound?
A1: Common impurities can include:
-
Unreacted this compound: This can often be removed by column chromatography or by washing the organic layer with an appropriate aqueous solution if the product has different solubility properties.
-
Byproducts from side reactions: The nature of these will depend on the specific reaction. For example, in coupling reactions, homocoupling of the reaction partners can be a significant byproduct.
-
Residual catalyst: In metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Heck), residual metal catalysts may be present. These can often be removed by filtration through a pad of Celite® or by washing with an aqueous solution that can chelate the metal.
-
Solvents and reagents: Residual solvents and excess reagents are common impurities that can typically be removed by evaporation under reduced pressure or by aqueous washes.
Q2: How can I effectively remove unreacted this compound from my product?
A2:
-
Column Chromatography: This is often the most effective method. Due to the polarity difference between the starting material and the typically more polar product, a well-chosen solvent system can provide good separation.
-
Distillation: If your product has a significantly higher boiling point than this compound (boiling point ~130-131 °C), distillation under reduced pressure can be an effective purification method.
-
Aqueous Wash: If your product is soluble in a particular aqueous solution (e.g., acidic or basic) and the starting material is not, a liquid-liquid extraction can be used for separation.[4]
Q3: My product is a liquid. What is the best way to purify it?
A3: For liquid products, the following techniques are generally recommended:
-
Distillation: If the product is thermally stable and has a boiling point below ~200 °C at atmospheric pressure, simple or fractional distillation can be used. For higher boiling or thermally sensitive compounds, vacuum distillation is preferred.
-
Flash Column Chromatography: This is a very common and effective technique for purifying liquid compounds. The purified fractions are then combined, and the solvent is removed under reduced pressure.
Q4: Are there any special considerations for handling trifluoromethylated compounds during purification?
A4: Yes, some considerations include:
-
Volatility: Some low molecular weight trifluoromethylated compounds can be volatile. Care should be taken during solvent removal to avoid loss of product.
-
Acidity/Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can affect the acidity or basicity of nearby functional groups. This can be exploited in acid-base extractions for purification.
-
Chromatography: Fluorinated compounds can sometimes exhibit different interactions with stationary phases compared to their non-fluorinated analogs. The use of fluorinated stationary phases in HPLC can sometimes improve separation.[2]
Quantitative Data Summary
The following table summarizes typical yields and purity data for purification methods commonly used for trifluoromethylated and iodinated compounds. Please note that these are general ranges, and actual results will vary depending on the specific reaction and compound.
| Purification Method | Typical Product Yield (%) | Typical Purity Achieved (%) | Notes |
| Flash Column Chromatography | 60 - 95 | > 95 | Highly dependent on the separation factor between the product and impurities.[5] |
| Recrystallization | 50 - 90 | > 98 | Yield can be lower due to the solubility of the product in the mother liquor. |
| Distillation | 70 - 95 | > 98 | Best for thermally stable liquids with significantly different boiling points from impurities. |
| Preparative HPLC | 40 - 80 | > 99 | Often used for final polishing or for separating challenging mixtures, but yields can be lower due to the smaller scale. |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol is a general guideline for the purification of a neutral organic compound by flash column chromatography on silica gel.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate).
-
Identify a solvent system that gives an Rf value of approximately 0.2-0.4 for the desired product and provides good separation from impurities.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
If using a gradient, gradually increase the polarity of the eluent.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: General Procedure for Recrystallization
This protocol provides a general method for purifying a solid organic compound by recrystallization.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude solid.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent should not dissolve the compound at room temperature.
-
Heat the test tube. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool. The compound should crystallize out of the solution.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove all residual solvent.
-
Visualizations
Caption: A general experimental workflow for the purification of products from this compound reactions.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
Managing the stability of 1,1,1-Trifluoro-4-iodobutane under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing the stability of 1,1,1-Trifluoro-4-iodobutane under various reaction conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use.
Troubleshooting Guides
This section provides systematic approaches to resolving common problems encountered when working with this compound.
Issue 1: Color Change (Yellowing) of this compound
Observation: The normally colorless to pale yellow liquid has developed a yellow or brown tint.
Cause: This discoloration is typically due to the decomposition of the alkyl iodide, leading to the formation of elemental iodine (I₂). This process can be accelerated by exposure to light and heat.
Troubleshooting Workflow:
Preventing homo-coupling in palladium-catalyzed reactions of 1,1,1-Trifluoro-4-iodobutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homo-coupling during palladium-catalyzed cross-coupling reactions involving 1,1,1-Trifluoro-4-iodobutane.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of palladium-catalyzed reactions with this compound?
A1: Homo-coupling refers to an undesired side reaction where two molecules of the same starting material react with each other. In the case of this compound, this results in the formation of 1,1,1,8,8,8-Hexafluorooctane. This byproduct consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate the purification process.
Q2: What are the primary causes of this compound homo-coupling in palladium-catalyzed reactions?
A2: The main contributors to the homo-coupling of this compound are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then react with two molecules of the organo-iodide to produce the homo-coupled product, regenerating the Pd(0) catalyst in an unproductive cycle.[1][2]
Q3: How can I detect the formation of the homo-coupled byproduct?
A3: The homo-coupled product, 1,1,1,8,8,8-Hexafluorooctane, can be identified by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). You will observe a product with a molecular weight corresponding to the dimer of the this compound starting material (minus the iodine atoms).
Q4: Are there specific types of palladium-catalyzed reactions where homo-coupling of this compound is more prevalent?
A4: Homo-coupling can be a significant issue in various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. The likelihood of its occurrence depends heavily on the specific reaction conditions, the purity of reagents, and the effectiveness of measures taken to exclude oxygen.
Troubleshooting Guides
Issue: Significant formation of 1,1,1,8,8,8-Hexafluorooctane byproduct is observed.
This guide provides a systematic approach to minimize or eliminate the homo-coupling of this compound in your palladium-catalyzed cross-coupling reaction.
Step 1: Rigorous Deoxygenation of the Reaction Mixture
The presence of dissolved oxygen is a key factor in promoting homo-coupling.[1][3] Therefore, thorough deoxygenation of the solvent and the reaction mixture is the first and most critical step.
Experimental Protocol: Nitrogen/Argon Subsurface Sparging
-
Combine all solid reagents (except the palladium catalyst and ligands) in the reaction flask.
-
Add the solvent to the flask.
-
Insert a long needle connected to a nitrogen or argon line, ensuring the tip is below the solvent surface.
-
Bubble the inert gas through the solvent for 15-30 minutes. The sparging time may need to be optimized based on the solvent volume and flask geometry.
-
After sparging, add the palladium catalyst and ligands under a positive pressure of the inert gas.
-
Maintain a gentle, positive pressure of the inert gas over the reaction mixture for the duration of the experiment.
dot
Caption: Workflow for rigorous deoxygenation of a palladium-catalyzed reaction.
Step 2: Addition of a Mild Reducing Agent
To counteract any residual Pd(II) species, the addition of a mild reducing agent can be beneficial.[3][4]
Recommendation: Add potassium formate (HCOOK) to the reaction mixture. It can help to reduce Pd(II) to the active Pd(0) state without interfering with the catalytic cycle.
| Parameter | Recommended Value |
| Reagent | Potassium Formate (HCOOK) |
| Stoichiometry | 0.1 - 0.5 equivalents (relative to this compound) |
Step 3: Evaluation of Ligand and Palladium Source
The choice of ligand and palladium precursor can significantly influence the propensity for homo-coupling.
Ligand Considerations:
-
Electron-rich, bulky phosphine ligands: Ligands such as SPhos, RuPhos, and XPhos can promote efficient oxidative addition and reductive elimination, potentially disfavoring side reactions. The use of bidentate phosphine ligands like dppf can also be beneficial.
-
Ligand-to-Palladium Ratio: An optimal ligand-to-palladium ratio is crucial. Typically, a ratio between 1:1 and 2:1 is used, but this may require optimization for your specific reaction.
Palladium Source:
-
Pd(0) vs. Pd(II) Precatalysts: While Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, they require an initial reduction to the active Pd(0) species. Inefficient reduction can leave residual Pd(II), leading to homo-coupling.[5] Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may be advantageous.
-
Heterogeneous Catalysts: The use of a heterogeneous catalyst like palladium on carbon (Pd/C) or palladium black can sometimes suppress homo-coupling and simplifies catalyst removal.[3][4]
Troubleshooting Logic:
dot
Caption: A logical progression for troubleshooting homo-coupling.
Comparative Data on Reaction Conditions
The following table summarizes general conditions that can be optimized to minimize the homo-coupling of this compound.
| Parameter | Condition A (High Homo-coupling Risk) | Condition B (Low Homo-coupling Risk) | Rationale |
| Atmosphere | Air / Inadequate inerting | Rigorous N₂ or Ar sparging | Excludes O₂, a key promoter of homo-coupling.[1][3] |
| Pd Precatalyst | Pd(OAc)₂ | Pd(PPh₃)₄ or Pd₂(dba)₃ | Pd(0) sources bypass the need for in-situ reduction, minimizing residual Pd(II).[5] |
| Additive | None | 0.2 eq. HCOOK | A mild reducing agent helps to quench any formed Pd(II) species.[4] |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., 60-80 °C) | Lower temperatures can sometimes disfavor side reactions. |
| Ligand | PPh₃ | SPhos or XPhos | Bulky, electron-rich ligands can accelerate the desired catalytic cycle. |
Model Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is designed to minimize homo-coupling.
Reagents:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Pd₂(dba)₃ (0.01 eq.)
-
SPhos (0.02 eq.)
-
K₃PO₄ (2.0 eq.)
-
Toluene/Water (10:1 v/v)
Procedure:
-
To a dry Schlenk flask, add phenylboronic acid and K₃PO₄.
-
Add the toluene/water solvent mixture.
-
Deoxygenate the mixture by bubbling argon through the solution for 20 minutes.
-
Under a positive pressure of argon, add Pd₂(dba)₃ and SPhos.
-
Add this compound via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by GC-MS, checking for the formation of the desired product and the 1,1,1,8,8,8-Hexafluorooctane byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 1,1,1-Trifluoro-4-iodobutane
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 1,1,1-Trifluoro-4-iodobutane in nucleophilic substitution reactions.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, with a focus on solvent-related problems.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Inappropriate solvent choice: Using a polar protic solvent (e.g., methanol, ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[1][2][3] | Switch to a polar aprotic solvent such as acetone, acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to enhance nucleophile reactivity.[1][2][3] |
| Poor solubility of reactants: The nucleophilic salt or this compound may not be sufficiently soluble in the chosen solvent. | Select a solvent that dissolves all reactants. Polar aprotic solvents are generally good at dissolving common nucleophilic salts.[4] | |
| Low reaction temperature: The activation energy for the reaction may not be reached. | Gently heat the reaction mixture. Monitor for potential side reactions at elevated temperatures. | |
| Formation of side products (e.g., elimination products) | Use of a sterically hindered or strongly basic nucleophile in a protic solvent: This combination can favor elimination (E2) over substitution (SN2). | Use a less sterically hindered nucleophile. Employ a polar aprotic solvent to minimize elimination reactions.[2] |
| High reaction temperature: Higher temperatures can favor elimination over substitution.[1] | Run the reaction at a lower temperature for a longer period. | |
| Reaction is very slow | Solvent is hindering the nucleophile: As mentioned, polar protic solvents can "cage" the nucleophile, drastically slowing the reaction rate.[1][2][3] | The use of a polar aprotic solvent is strongly recommended for SN2 reactions.[1][2][3] |
| Poor leaving group ability (not applicable for iodide): While iodide is an excellent leaving group, this can be a factor with other haloalkanes. | This is less of a concern with an iodobutane derivative as iodide is a very good leaving group.[5] | |
| Difficulty in product purification | Solvent has a high boiling point: Solvents like DMF or DMSO can be difficult to remove from the reaction mixture. | If possible, use a lower-boiling polar aprotic solvent like acetone or acetonitrile. Otherwise, use high-vacuum distillation or aqueous extraction techniques for removal. |
| Incomplete reaction: Unreacted starting material co-elutes with the product. | Monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so much faster in DMSO than in ethanol?
A1: this compound is a primary alkyl iodide and typically undergoes nucleophilic substitution via an SN2 mechanism.[6][7][8] The rate of an SN2 reaction is highly dependent on the solvent.[1]
-
Ethanol is a polar protic solvent . It has O-H bonds and can form strong hydrogen bonds with anionic nucleophiles.[2][4] This creates a "solvent cage" around the nucleophile, stabilizing it and making it less reactive, which slows down the reaction.[1][3]
-
DMSO is a polar aprotic solvent . It is polar enough to dissolve the nucleophilic salt but lacks O-H or N-H bonds, so it does not form hydrogen bonds with the nucleophile.[2][4] This leaves the nucleophile "naked" and more reactive, leading to a significantly faster reaction rate.[3]
Q2: What is the best type of solvent for a nucleophilic substitution reaction with this compound?
A2: For a typical SN2 reaction involving this compound, a polar aprotic solvent is the best choice.[2][8] Examples include:
-
Acetone
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
These solvents effectively dissolve the nucleophilic salt while minimally solvating the anionic nucleophile, thereby maximizing its reactivity.[3][4]
Q3: Can I use a nonpolar solvent like hexane for my reaction?
A3: It is generally not recommended. Most nucleophiles are salts (e.g., sodium azide, sodium cyanide) and are insoluble in nonpolar solvents like hexane. For the reaction to occur, the reactants must be in the same phase.[4]
Q4: How does the trifluoromethyl group affect the reactivity of this compound?
A4: The trifluoromethyl (-CF3) group is strongly electron-withdrawing. This inductive effect polarizes the carbon-iodine bond, making the carbon atom attached to the iodine more electrophilic and thus more susceptible to nucleophilic attack. This generally increases the reactivity of the molecule in SN2 reactions compared to non-fluorinated 1-iodobutane.
Q5: Are there any common side reactions I should be aware of?
A5: The most common side reaction in nucleophilic substitutions of primary alkyl halides is elimination (E2). This is more likely to occur with:
-
Sterically bulky or strongly basic nucleophiles.
-
Higher reaction temperatures. [1]
-
The use of polar protic solvents. [2]
To favor substitution over elimination, use a good, non-bulky nucleophile, a polar aprotic solvent, and the lowest effective reaction temperature.
Data Presentation
The following table provides a qualitative comparison of the expected relative reaction rates for the SN2 reaction of this compound with a generic nucleophile (e.g., azide) in various solvents. The data is extrapolated from the general principles of solvent effects on SN2 reactions.
| Solvent | Solvent Type | Dielectric Constant (Approx.) | Expected Relative Rate | Reasoning |
| Methanol | Polar Protic | 33 | Very Slow | Strong H-bonding with the nucleophile reduces its reactivity.[2] |
| Water | Polar Protic | 80 | Very Slow | Extensive H-bonding severely "cages" the nucleophile.[1] |
| Acetone | Polar Aprotic | 21 | Fast | Dissolves nucleophilic salt, does not H-bond with the nucleophile.[2] |
| Acetonitrile | Polar Aprotic | 37 | Very Fast | Higher polarity than acetone, effectively dissolves reactants without hindering the nucleophile. |
| DMF | Polar Aprotic | 37 | Very Fast | Excellent solvent for SN2 reactions due to its polarity and aprotic nature.[9] |
| DMSO | Polar Aprotic | 47 | Extremely Fast | Highly polar aprotic solvent that strongly promotes SN2 reactions.[2] |
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound (Finkelstein-type Reaction)
This protocol is adapted from the Finkelstein reaction, a classic SN2 reaction, and can be modified for various nucleophiles.[9][10][11]
Materials:
-
This compound
-
Nucleophilic salt (e.g., Sodium Azide, Sodium Cyanide, Potassium Acetate)
-
Anhydrous polar aprotic solvent (e.g., Acetone, DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: In the flask, dissolve the nucleophilic salt (1.2 equivalents) in the chosen anhydrous polar aprotic solvent.
-
Addition of Substrate: Add this compound (1.0 equivalent) to the stirred solution.
-
Reaction: Heat the reaction mixture to a gentle reflux (the temperature will depend on the solvent) and maintain for a period determined by reaction monitoring (e.g., 2-24 hours).
-
Monitoring: Follow the progress of the reaction by TLC or GC analysis.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts (e.g., sodium iodide).
-
Transfer the filtrate to a separatory funnel.
-
Perform an aqueous wash to remove the solvent (if DMF or DMSO) and any remaining salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by distillation or column chromatography as needed.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Finkelstein Reaction [unacademy.com]
Technical Support Center: Optimizing Trifluoroalkylation with 1,1,1-Trifluoro-4-iodobutane
Welcome to the technical support center for optimizing trifluoroalkylation reactions using 1,1,1-Trifluoro-4-iodobutane. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for optimizing the reaction temperature for trifluoroalkylation with this compound?
A1: For many nucleophilic substitution and photoredox-catalyzed trifluoroalkylation reactions, room temperature (approximately 20-25 °C) is a common and effective starting point. However, the optimal temperature is highly dependent on the specific substrate, catalyst, and solvent system being employed. For instance, some copper-catalyzed cross-coupling reactions may require elevated temperatures to facilitate key steps like transmetalation, with initial trials often starting around 60 °C. Conversely, for thermally sensitive substrates, beginning at a lower temperature (e.g., 0 °C or room temperature) is advisable to minimize potential side reactions and degradation.
Q2: How does elevated temperature typically affect the outcome of the trifluoroalkylation reaction?
A2: Increasing the reaction temperature can have both positive and negative effects. Initially, it may increase the reaction rate, leading to a shorter reaction time and potentially higher conversion of the starting material. However, excessive heat can be detrimental, leading to the decomposition of the desired product, reagents, or catalyst. It can also promote the formation of unwanted side products, such as elimination products or those arising from undesired radical pathways, which can lower the overall yield and complicate purification.
Q3: Are there specific reaction types with this compound that are particularly sensitive to temperature?
A3: Yes, nucleophilic substitution reactions, particularly with sensitive substrates, can be highly temperature-dependent. For example, in analogous reactions with other perfluoroalkylating agents, it has been observed that temperatures above 70 °C can be detrimental to the reaction. Radical reactions initiated by thermal means or photocatalysis can also be influenced by temperature, which can affect the rate of radical generation and subsequent propagation or termination steps.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your trifluoroalkylation experiments with this compound, with a focus on temperature optimization.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Formation | Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature in increments of 10-20 °C. - Monitor the reaction progress at each temperature point using techniques like TLC, GC, or LC-MS. - For copper-catalyzed reactions, a temperature of at least 60 °C may be necessary for efficient catalysis. |
| Other Factors: In addition to temperature, consider the purity of reagents, solvent choice, and catalyst activity. | - Ensure this compound and other reagents are pure and dry. - Use an appropriate anhydrous solvent. - Verify the activity of the catalyst, if one is used. | |
| Formation of Multiple Byproducts | High Reaction Temperature: Elevated temperatures can promote side reactions such as elimination or decomposition. | - Lower the reaction temperature. Consider running the reaction at room temperature or even 0 °C. - If the reaction is too slow at lower temperatures, perform a careful temperature screening to find an optimal balance between reaction rate and selectivity. |
| Radical Side Reactions: Uncontrolled radical chain reactions can lead to a complex mixture of products. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions with oxygen. - In photocatalytic reactions, adjust the light intensity or wavelength, as this can also influence side product formation. | |
| Reaction Stalls Before Completion | Catalyst Deactivation at High Temperatures: The catalyst may not be stable at the reaction temperature. | - Lower the reaction temperature to a range where the catalyst is known to be stable. - Consider a different catalyst that is more robust at higher temperatures. |
| Reagent Instability: One of the reactants or the product may be degrading over time at the reaction temperature. | - Monitor the reaction at different time points to identify when the reaction stalls or when product degradation begins. - If degradation is observed, lower the reaction temperature and accept a longer reaction time if necessary. |
Data on Temperature Optimization
While specific quantitative data for the trifluoroalkylation with this compound is not extensively published in a comparative table format, data from analogous reactions with other primary perfluoroalkyl iodides and related fluorination reactions provide valuable insights into the critical role of temperature.
For a copper-catalyzed arylation of 1H-perfluoroalkanes, a related transformation, the following observations were made:
-
25 °C and 40 °C: Consumption of starting materials and formation of the desired product were observed, but a key transmetalation step did not occur with the copper halide.
-
60 °C: This temperature was required for the crucial transmetalation step to proceed.
-
90 °C: At this temperature, a rapid consumption of the starting materials was observed, suggesting an accelerated reaction rate. However, this can also increase the risk of side reactions and decomposition.
This indicates a clear temperature window for optimal reactivity, where lower temperatures are insufficient for certain mechanistic steps, and higher temperatures may be excessive.
Experimental Protocols
Below is a general experimental protocol for a photocatalytic trifluoroalkylation of a generic N-heterocycle, which can be adapted and optimized for your specific substrate and setup. Temperature control is a critical parameter to adjust during optimization.
General Protocol for Photocatalytic Trifluoroalkylation of an N-Heterocycle
-
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the N-heterocycle (1.0 equiv.), the photocatalyst (e.g., an iridium or ruthenium complex, 1-5 mol%), and a suitable solvent (e.g., acetonitrile, DMF, degassed beforehand).
-
Seal the vial with a septum.
-
Purge the reaction mixture with nitrogen or argon for 10-15 minutes.
-
-
Reagent Addition:
-
Add this compound (1.5-2.0 equiv.) via syringe.
-
If required by the specific catalytic cycle, add any necessary additives such as a base or a radical initiator.
-
-
Reaction Conditions:
-
Place the reaction vial in a temperature-controlled setup (e.g., a cooling bath or a heating block). Start the initial experiment at room temperature (20-25 °C).
-
Position the vial at a fixed distance from a visible light source (e.g., a blue LED lamp).
-
Stir the reaction mixture vigorously to ensure even irradiation and mixing.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.
-
Upon completion, quench the reaction as appropriate (e.g., by adding a quenching agent or exposing it to air).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Temperature Optimization:
-
Based on the initial result, subsequent experiments can be run at different temperatures (e.g., 0 °C, 40 °C, 60 °C) to determine the optimal conditions for yield and selectivity.
-
Workflow for Optimizing Reaction Temperature
The following diagram illustrates a logical workflow for optimizing the reaction temperature for your trifluoroalkylation experiment.
Caption: A flowchart for systematic optimization of reaction temperature.
Validation & Comparative
A Comparative Guide to Fluorination Strategies: Togni Reagent vs. 1,1,1-Trifluoro-4-iodobutane
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides an objective comparison of two commercially available reagents used in the synthesis of trifluoromethyl-containing compounds: the Togni reagent for direct trifluoromethylation and 1,1,1-Trifluoro-4-iodobutane as a fluorinated building block. While both are instrumental in fluorination chemistry, they serve fundamentally different synthetic purposes.
Section 1: Core Functional Comparison
The primary distinction lies in the chemical moiety each reagent introduces into a molecule. The Togni reagent is a trifluoromethylating agent , directly transferring a -CF3 group. In contrast, this compound is a trifluorobutyl building block , used to introduce a -CH2CH2CH2CF3 chain via reactions at the iodo-substituted carbon.
A direct comparison of performance for the same reaction is therefore not applicable. Instead, this guide will compare their characteristics, reaction mechanisms, and distinct applications.
Table 1: High-Level Comparison of Reagent Profile
| Feature | Togni Reagent II | This compound |
| Reagent Type | Electrophilic/Radical Trifluoromethylating Agent[1] | Fluorinated Building Block[3][4] |
| Transferred Group | -CF3 | -CH2CH2CH2CF3 |
| Primary Reaction Class | Electrophilic & Radical Transfer[1][5] | Nucleophilic Substitution & Cross-Coupling[4][6] |
| Common Substrates | Phenols, alcohols, alkenes, C- and S-nucleophiles[7][8] | Nucleophiles (e.g., amines, carbanions), organometallics[6][9] |
| Physical Form | Colorless crystalline solid[7] | Colorless to pale yellow liquid[6] |
| Key Safety Concerns | Metastable at room temperature; potential for strong exothermic decomposition[7][8] | Standard irritant (skin, eyes, respiratory)[9] |
Section 2: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)
Togni reagent II is a hypervalent iodine(III) compound widely used for the direct and efficient introduction of the -CF3 group onto a variety of substrates under mild conditions.[1][7] Its versatility stems from its ability to act as a source of both an electrophilic trifluoromethyl cation (CF3+) equivalent and a trifluoromethyl radical (CF3•).[1]
Reaction Mechanisms and Applications
The Togni reagent can engage in multiple reaction pathways depending on the substrate and conditions. For nucleophiles like phenolates or thiols, it often proceeds via an electrophilic pathway.[7][8] For other substrates, particularly in the presence of a copper catalyst, it can generate a trifluoromethyl radical.[10]
Caption: General reaction pathways for the Togni reagent.
Table 2: Performance Data for Togni Reagent II
| Substrate Type | Reaction | Catalyst/Conditions | Yield (%) | Reference |
| Alkenes | Allylic Trifluoromethylation | Copper Catalyst | General (Not Specified) | [10] |
| Alkynes & 1,3-Enynes | Bis(trifluoromethylation) | Cu(CH3CN)4BF4 | Good | [10] |
| Phenolates | Ortho-Trifluoromethylation | Base | Varies | [7] |
| Alcohols | O-Trifluoromethylation | Zinc-mediated | Varies | [8] |
| β-Ketoesters | C-Trifluoromethylation | Varies | Low to Inefficient | [11] |
Representative Experimental Protocol: Copper-Catalyzed Allylic Trifluoromethylation of Alkenes
This protocol is a generalized representation based on published procedures.[10]
-
To a reaction vessel under an inert atmosphere, add the alkene substrate (1.0 mmol), Togni reagent II (1.2 mmol), and a copper(I) catalyst (e.g., Cu(CH3CN)4BF4, 5-10 mol%).
-
Add an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to yield the allylic trifluoromethylated product.
Section 3: this compound
This compound is a fluorinated building block, not a direct trifluoromethylating agent.[3][6] Its utility lies in the reactive carbon-iodine bond, which allows for the facile introduction of the entire 4,4,4-trifluorobutyl group into a molecule.[3][4] This is a critical strategy for adding a fluorinated alkyl chain, which can significantly alter a compound's lipophilicity and metabolic profile.[3]
Reaction Mechanisms and Applications
The primary reactions involving this reagent are nucleophilic substitutions (SN2) and transition-metal-catalyzed cross-coupling reactions. In these processes, the iodine atom acts as a good leaving group, allowing a wide range of nucleophiles or organometallic species to form a new carbon-carbon or carbon-heteroatom bond.[4][6]
References
- 1. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. This compound | 461-17-6 | Benchchem [benchchem.com]
- 7. Togni reagent II - Wikipedia [en.wikipedia.org]
- 8. Togni Reagent II - Enamine [enamine.net]
- 9. echemi.com [echemi.com]
- 10. Allylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 1,1,1-Trifluoro-4-iodobutane and Umemoto Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine-containing moieties into organic molecules is a pivotal strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl group (-CF3) and fluorinated alkyl chains can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of two distinct classes of reagents used to introduce such groups: 1,1,1-Trifluoro-4-iodobutane and the family of Umemoto reagents. While both are valuable tools in organofluorine chemistry, they possess fundamentally different reactivity profiles and are employed in disparate synthetic transformations.
At a Glance: Distinct Synthetic Roles
The primary distinction lies in the chemical group each reagent delivers. Umemoto reagents are powerful electrophilic trifluoromethylating agents , designed to transfer a trifluoromethyl (-CF3) group to a nucleophilic substrate. In contrast, this compound serves as a building block to introduce a 4,4,4-trifluorobutyl (-CH2CH2CH2CF3) group . Its reactivity is centered around the carbon-iodine bond, making it a substrate for nucleophilic substitution, cross-coupling reactions, and radical-mediated processes.
Therefore, a direct comparison of their efficacy in the same reaction is not chemically appropriate. This guide will instead compare their reactivity within their respective, distinct applications.
Umemoto Reagents: Electrophilic Trifluoromethylation ("CF3+")
Developed by Teruo Umemoto, these reagents are S-(trifluoromethyl)dibenzothiophenium salts that function as a source of an electrophilic trifluoromethyl group.[1] Several generations of these reagents have been developed, with newer iterations exhibiting enhanced reactivity and stability.[2] They are widely used to trifluoromethylate a broad range of nucleophiles, including carbanions, enolates, electron-rich aromatic and heteroaromatic systems, thiols, and phosphines.[3][4]
The reactivity of Umemoto reagents can be tuned by modifying the substituents on the dibenzothiophene core. For instance, Umemoto reagent IV, which possesses two electron-withdrawing trifluoromethoxy groups, is more reactive than Umemoto reagent II.[2] In a competitive reaction with aniline, Umemoto reagent IV showed a 90% conversion after 26 hours, whereas Umemoto reagent II only reached 53% conversion under the same conditions.[2]
The reaction mechanism can proceed through a direct electrophilic attack or, particularly when promoted by transition metals or light, via a single-electron transfer (SET) pathway to generate a trifluoromethyl radical (•CF3).[1]
This compound: A Source of the Trifluorobutyl Group
This compound is a key intermediate for introducing the 4,4,4-trifluorobutyl chain into complex molecules.[5] The presence of the reactive iodo moiety allows for its participation in a variety of C-C bond-forming reactions, a common strategy in modern drug design.[5] These reactions typically involve the generation of a 4,4,4-trifluorobutyl radical or an organometallic intermediate. While specific, detailed protocols for this exact reagent in common cross-coupling reactions like Sonogashira or Heck are not extensively documented in readily available literature, its reactivity is analogous to other primary alkyl iodides in such transformations.
Comparative Performance Data
The following tables summarize the performance of Umemoto reagents in their primary application of electrophilic trifluoromethylation across various substrate classes. Due to the lack of directly comparable, published quantitative data for this compound in analogous named reactions, a parallel table is not provided. Its utility is generally demonstrated through its successful incorporation as a building block in multi-step syntheses.
Table 1: Performance of Umemoto Reagents in Electrophilic Trifluoromethylation
| Substrate Class | Specific Substrate | Reagent | Conditions | Yield (%) | Reference |
| β-Ketoesters | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | Umemoto Reagent IV | DMF, -20 °C to rt | 84 | [2] |
| β-Diketones | Sodium salt of 1,3-cyclohexanedione | Umemoto Reagent IV | DMF, -20 °C to rt | 80 | [2] |
| Aromatics | p-Hydroquinone | Umemoto Reagent IV | DMF/pyridine, 65 °C | 78 | [2] |
| Anilines | 4-tert-Butylaniline | Umemoto Reagent IV | DMSO, 70 °C | 91 | [2] |
| Heterocycles | Caffeine | Umemoto Reagent IV | Photochemical (425 nm) | 71 | [2] |
| Indolines | N-pyrimidylindoline | Umemoto's Reagent | Pd(OAc)₂, Cu(OAc)₂, DCE/TFA, 110 °C | Good | [5][6] |
Reaction Mechanisms and Experimental Workflows
The distinct reactivity of these reagents is best understood through their reaction mechanisms and the workflows required for their application.
Umemoto Reagents: Electrophilic Trifluoromethylation Pathway
Umemoto reagents directly deliver a "CF3+" equivalent to a nucleophile. The process involves the attack of the nucleophile on the electrophilic sulfur-bound trifluoromethyl group, leading to the formation of the trifluoromethylated product and the dibenzothiophene byproduct.
Caption: Generalized pathway for electrophilic trifluoromethylation.
This compound: Radical-Mediated Alkylation Pathway
A common pathway for the functionalization of arenes with alkyl iodides like this compound is through a radical-mediated process, often initiated by a photocatalyst. This involves the generation of the 4,4,4-trifluorobutyl radical, which then adds to the aromatic ring.
Caption: A plausible radical pathway for arene trifluorobutylation.
Experimental Protocols
Protocol 1: Trifluoromethylation of a β-Ketoester using Umemoto Reagent IV
This protocol is based on the trifluoromethylation of a pre-formed sodium enolate of a β-ketoester.[2]
-
Materials:
-
Sodium salt of ethyl 2-oxocyclohexanecarboxylate (1.0 mmol)
-
Umemoto Reagent IV (S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate) (1.1 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
-
-
Procedure:
-
To a dry flask under an inert atmosphere, add the sodium salt of ethyl 2-oxocyclohexanecarboxylate.
-
Add anhydrous DMF and cool the resulting suspension to -20 °C using a suitable cooling bath.
-
Add Umemoto Reagent IV in one portion to the stirred suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the α-trifluoromethyl-β-ketoester.
-
Protocol 2: General Procedure for Palladium-Catalyzed Sonogashira Coupling
While not specific to this compound due to a lack of published examples, this general protocol illustrates how a primary alkyl iodide would be used in a standard cross-coupling reaction.
-
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Anhydrous triethylamine (TEA) or diisopropylamine (DIPA) (5 mL)
-
This compound (as the coupling partner if applicable, 1.0 mmol)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl/vinyl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous amine solvent via syringe.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (or other coupling partner) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite to remove the ammonium salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Conclusion and Reagent Selection
The choice between this compound and Umemoto reagents is dictated entirely by the desired synthetic outcome.
-
Choose Umemoto Reagents for the direct, electrophilic introduction of a trifluoromethyl (-CF3) group onto a wide array of nucleophilic substrates. The different generations of the reagent allow for tunable reactivity, with Umemoto Reagent IV being a highly powerful option for challenging substrates.[2]
-
Choose this compound when the goal is to incorporate a 4,4,4-trifluorobutyl (-CH2CH2CH2CF3) moiety . This reagent is a versatile building block for C-C bond formation via cross-coupling, nucleophilic substitution, or radical addition reactions.[5]
For researchers in drug development, both reagents offer strategic advantages. Umemoto reagents are ideal for late-stage functionalization to block metabolic sites or modulate electronic properties with a -CF3 group. This compound is invaluable for building fluorinated alkyl side chains to enhance lipophilicity and metabolic stability. A clear understanding of their distinct reactivity is crucial for efficient and successful synthetic planning.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethylation Reagents: 1,1,1-Trifluoro-4-iodobutane vs. Trifluoromethyltrimethylsilane (TMSCF3)
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a trifluoromethyl (CF3) group is a critical strategy in modern drug discovery and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity. The selection of an appropriate trifluoromethylating reagent is paramount to synthetic success. This guide provides an objective, data-driven comparison between 1,1,1-Trifluoro-4-iodobutane, a modern radical precursor, and trifluoromethyltrimethylsilane (TMSCF3 or Ruppert-Prakash Reagent), the benchmark for nucleophilic trifluoromethylation.
At a Glance: Core Differences in Reactivity
The primary distinction between this compound and TMSCF3 lies in their mechanism of action. TMSCF3 acts as a nucleophilic "CF3⁻" equivalent , while this compound serves as a precursor to a trifluoromethyl-containing radical . This fundamental difference dictates their substrate scope, reaction conditions, and functional group compatibility, making them complementary rather than directly competitive tools.
Key Advantages of this compound
Modern synthetic methods, particularly photoredox catalysis, have highlighted significant advantages of using radical precursors like this compound.
-
Orthogonal Reactivity and Broader Substrate Scope : Radical trifluoromethylation is highly effective for the direct functionalization of electron-rich arenes, heterocycles, and unactivated alkenes—substrates that are generally incompatible with the nucleophilic nature of activated TMSCF3.[1] This allows for late-stage functionalization of complex molecules.
-
Mild Reaction Conditions : Reactions are often conducted at room temperature using visible light, avoiding the need for harsh bases or cryogenic conditions sometimes required for nucleophilic additions.[2] This mildness contributes to superior functional group tolerance.
-
High Functional Group Tolerance : The radical pathway avoids the use of strong nucleophilic or basic conditions.[3][4] This means that sensitive functional groups such as esters, free alcohols, phenols, and unprotected amines, which would react with a nucleophilic "CF3⁻" source or the fluoride activator, are well-tolerated.[2][3]
-
Handling and Safety : this compound is a stable, non-volatile liquid, making it easier and safer to handle compared to gaseous trifluoromethyl sources like CF3I.[5][6][7] While TMSCF3 is also a liquid, it is moisture-sensitive and can release flammable gases.[1]
Data Presentation: Reagent Properties and Performance
The following tables summarize the key properties and representative applications of each reagent.
| Feature | This compound | Trifluoromethyltrimethylsilane (TMSCF3) |
| CAS Number | 461-17-6 | 81290-20-2 |
| Primary Nature | Radical CF3(CH2)2• Precursor | Nucleophilic "CF3⁻" Source |
| Physical Form | Colorless to pale yellow liquid | Colorless liquid |
| Typical Activation | Photoredox Catalyst (e.g., Ir, Ru) + Visible Light | Nucleophilic Activator (e.g., TBAF, CsF, K2CO3) |
| Key Advantages | Broad scope (arenes, heterocycles), mild conditions, excellent functional group tolerance. | Highly effective for carbonyls and imines, well-established protocols. |
| Limitations | Less effective for electron-deficient systems. | Narrow scope (primarily carbonyls/imines), moisture-sensitive, requires activator.[1] |
| Table 1: Comparison of key properties and characteristics. |
| Reagent | Substrate Class | Representative Substrate | Product | Yield (%) |
| This compound (Analogue System) | Heterocycle (Radical C-H Functionalization) | N-Boc-Pyrrole | 2-(CF3)-N-Boc-Pyrrole | 84% |
| This compound (Analogue System) | Arene (Radical C-H Functionalization) | 1,3,5-Trimethoxybenzene | 2,4,6-Trimethoxy-1-(CF3)-benzene | 92% |
| Trifluoromethyltrimethylsilane (TMSCF3) | Ketone (Nucleophilic Addition) | Acetophenone | 2-Phenyl-1,1,1-trifluoropropan-2-ol | 95% |
| Trifluoromethyltrimethylsilane (TMSCF3) | Aldehyde (Nucleophilic Addition) | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 98% |
| Table 2: Performance comparison on preferred substrate classes. Data is compiled from representative protocols. Note: Radical trifluoromethylation data is based on protocols using analogous CF3 radical precursors under photoredox conditions. |
Experimental Protocols
Protocol 1: Radical C-H Trifluoromethylation of an Arene (Representative)
This protocol is representative of a visible-light-mediated reaction using a perfluoroalkyl iodide radical precursor like this compound.
Materials:
-
Arene or heterocycle (1.0 equiv, 0.5 mmol)
-
Photocatalyst (e.g., Ir(ppy)3) (1-2 mol%)
-
This compound (1.5-3.0 equiv)
-
Inorganic base (e.g., K2HPO4) (3.0 equiv)
-
Anhydrous acetonitrile (MeCN) (0.1 M)
Procedure:
-
To an oven-dried vial, add the arene, photocatalyst, and K2HPO4.
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add anhydrous acetonitrile via syringe.
-
Add this compound via syringe.
-
Place the vial approximately 5-10 cm from a visible light source (e.g., a 26W compact fluorescent lamp or blue LED) and stir at room temperature.
-
Monitor the reaction by TLC or GC-MS. Upon completion (typically 12-24 hours), dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the trifluoromethylated product.
Protocol 2: Nucleophilic Trifluoromethylation of a Ketone with TMSCF3
This protocol describes the standard procedure for the trifluoromethylation of a ketone using TMSCF3 with a fluoride activator.
Materials:
-
Ketone (e.g., Acetophenone) (1.0 equiv, 1.0 mmol)
-
TMSCF3 (1.5 equiv, 1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 equiv, 0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (0.2 M)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To an oven-dried, argon-flushed flask, add the ketone and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the TBAF solution dropwise to the stirred mixture.
-
Add TMSCF3 dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (typically 2-4 hours), as monitored by TLC.
-
Upon completion, cool the mixture back to 0 °C and quench by the slow addition of 1 M HCl. Stir for 30 minutes to ensure complete desilylation.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the α-trifluoromethyl alcohol.[3]
Conclusion
This compound and trifluoromethyltrimethylsilane (TMSCF3) are powerful reagents that operate through fundamentally different mechanisms, making them complementary tools for organic synthesis.
The primary advantage of This compound lies in its role as a radical precursor for modern synthetic methods like photoredox catalysis. This enables the trifluoromethylation of a broad range of substrates, particularly arenes and heterocycles, that are inaccessible via nucleophilic methods. Its use under mild, light-mediated conditions affords outstanding functional group tolerance, making it an ideal choice for complex molecule synthesis and late-stage functionalization.
TMSCF3 remains the reagent of choice for the efficient and high-yielding nucleophilic trifluoromethylation of electron-deficient substrates like aldehydes, ketones, and imines. While its substrate scope is narrower and it requires anhydrous conditions and an activator, its reliability for these specific transformations is well-established.
For researchers in drug development, the choice is clear: for robust, traditional carbonyl additions, TMSCF3 is a proven solution. For versatile, functional-group-tolerant C-H functionalization of aromatic systems and other radical-accepting moieties, this compound represents a superior and more modern approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting group free radical C–H trifluoromethylation of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl alkane synthesis by trifluoromethylation [organic-chemistry.org]
- 4. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Spectroscopic Analysis: Confirming Trifluoroalkylation with 1,1,1-Trifluoro-4-iodobutane and Its Alternatives
A Comparative Guide for Researchers
The introduction of trifluoroalkyl groups into organic molecules is a cornerstone of modern drug discovery and materials science, imbuing parent compounds with enhanced metabolic stability, bioavailability, and unique electronic properties. Among the array of available reagents, 1,1,1-Trifluoro-4-iodobutane serves as a valuable building block for the introduction of the 4,4,4-trifluorobutyl group. This guide provides a comparative analysis of the spectroscopic techniques used to confirm successful trifluoroalkylation using this reagent, alongside popular alternatives such as Togni and Ruppert-Prakash reagents. Experimental data and detailed protocols are presented to aid researchers in the unambiguous characterization of their novel trifluoroalkylated compounds.
Spectroscopic Signatures of 4,4,4-Trifluorobutylation
The successful incorporation of the 4,4,4-trifluorobutyl moiety into a target molecule can be definitively confirmed through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the structure of the newly formed product.
As a representative example, the spectroscopic data for 4-Methyl-N-(4,4,4-trifluorobutyl)-benzenesulfonamide is presented below. This compound showcases the characteristic signals of the 4,4,4-trifluorobutyl group attached to a nitrogen atom.
| Spectroscopic Technique | Characteristic Signals for the 4,4,4-Trifluorobutyl Group |
| ¹H NMR | Multiplets corresponding to the three methylene groups (-CH₂-CH₂-CH₂-CF₃). The protons closer to the CF₃ group will be more deshielded and show complex splitting patterns due to coupling with both adjacent protons and the fluorine atoms. |
| ¹³C NMR | A quartet for the CF₃ carbon due to coupling with the three fluorine atoms. Signals for the three methylene carbons, with the carbon adjacent to the CF₃ group also potentially showing a quartet. |
| ¹⁹F NMR | A triplet corresponding to the -CF₃ group, resulting from coupling with the adjacent -CH₂- protons. The chemical shift is a key indicator of the electronic environment of the trifluoromethyl group.[1] |
| IR Spectroscopy | Strong absorption bands in the region of 1100-1300 cm⁻¹ corresponding to the C-F stretching vibrations of the CF₃ group.[1] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the mass of the trifluoroalkylated product. Characteristic fragmentation patterns may include the loss of the trifluorobutyl group or fragments containing the CF₃ moiety.[1] |
Table 1: Key Spectroscopic Signatures for the Confirmation of 4,4,4-Trifluorobutylation.
Comparison with Alternative Trifluoroalkylation Reagents
While this compound is effective for introducing the 4,4,4-trifluorobutyl group, other reagents are widely used for the introduction of the trifluoromethyl (CF₃) group, a closely related and highly valuable moiety. The Togni reagents and the Ruppert-Prakash reagent (TMSCF₃) are two of the most prominent alternatives. The spectroscopic confirmation of trifluoromethylation using these reagents will exhibit similar principles but with distinct features, primarily the absence of the propyl chain.
| Reagent Class | Product Moiety | Key Spectroscopic Differences |
| This compound | -CH₂CH₂CH₂CF₃ | Signals for three methylene groups in ¹H and ¹³C NMR. |
| Togni Reagents | -CF₃ | No methylene signals. A singlet in ¹⁹F NMR (if no adjacent protons). |
| Ruppert-Prakash Reagent | -CF₃ | No methylene signals. A singlet in ¹⁹F NMR (if no adjacent protons). |
Table 2: Spectroscopic Comparison of Products from Different Trifluoroalkylation Reagents.
Experimental Protocols
The following section provides a general methodology for a typical trifluoroalkylation reaction using this compound with a generic nucleophile (e.g., an aniline or a thiol) and the subsequent spectroscopic analysis.
General Procedure for Trifluoroalkylation:
-
To a solution of the substrate (1.0 mmol) and a suitable base (e.g., K₂CO₃, 1.5 mmol) in an appropriate solvent (e.g., DMF, 5 mL) is added this compound (1.2 mmol).
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12-24 hours), and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4,4,4-trifluorobutylated product.
Spectroscopic Characterization Protocol:
-
¹H, ¹³C, and ¹⁹F NMR: The purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃). NMR spectra are recorded on a spectrometer operating at an appropriate frequency. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS for ¹H and ¹³C, and a standard fluorine reference for ¹⁹F).
-
IR Spectroscopy: The IR spectrum of the purified product is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.
-
Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
Visualizing the Workflow
The logical flow of the experimental and analytical process for confirming trifluoroalkylation can be represented as follows:
This guide provides a foundational framework for researchers working with this compound and other trifluoroalkylation reagents. By understanding the characteristic spectroscopic signatures and following robust experimental protocols, scientists can confidently characterize their novel fluorinated molecules, paving the way for advancements in medicine and material science.
References
Determining Regioselectivity in Reactions of 1,1,1-Trifluoro-4-iodobutane with Unsymmetrical Substrates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the regiochemical outcomes of reactions involving fluorinated building blocks is paramount for the rational design and synthesis of novel chemical entities. This guide provides a comparative analysis of the regioselectivity observed in the addition reactions of 1,1,1-trifluoro-4-iodobutane with various unsymmetrical substrates, supported by available experimental data and detailed protocols.
The introduction of the 3,3,3-trifluoropropyl moiety, via reagents like this compound, is a valuable strategy in medicinal chemistry to enhance properties such as metabolic stability and bioavailability. The regioselectivity of the addition of the 4,4,4-trifluorobutyl group across a double or triple bond is a critical aspect that dictates the final structure of the product. This guide explores the factors governing this selectivity, primarily in the context of radical addition reactions.
General Principles of Regioselectivity in Radical Additions
The addition of this compound to unsymmetrical alkenes and alkynes, when initiated by radical inducers such as azobisisobutyronitrile (AIBN) or photochemical methods, proceeds via a free radical chain mechanism. The key step that determines the regioselectivity is the addition of the 4,4,4-trifluorobutyl radical to the unsaturated substrate.
The general principle governing this addition is the formation of the most stable radical intermediate. For terminal alkenes (R-CH=CH₂), the 4,4,4-trifluorobutyl radical will preferentially add to the less substituted carbon (the CH₂ group), resulting in a more stable secondary radical (R-ĊH-CH₂-(CH₂)₃-CF₃). This is often referred to as an "anti-Markovnikov" addition pattern. The stability of the radical intermediate is influenced by factors such as hyperconjugation and resonance stabilization.
Comparative Analysis of Regioselectivity with Different Unsymmetrical Substrates
While specific quantitative data for a wide range of reactions of this compound is not extensively documented in publicly available literature, we can infer the expected regioselectivity based on well-established principles of radical chemistry and data from analogous reactions with other perfluoroalkyl iodides.
Reaction with Terminal Alkenes
For simple terminal alkenes, such as 1-octene, the radical addition of this compound is expected to yield predominantly the anti-Markovnikov adduct. The 4,4,4-trifluorobutyl radical will add to the terminal carbon to form a more stable secondary radical, which then abstracts an iodine atom from another molecule of this compound to propagate the chain.
Expected Major Product: 1-iodo-5,5,5-trifluorononane
Logical Flow of Radical Addition to a Terminal Alkene:
Caption: Radical addition of this compound to a terminal alkene.
Reaction with Styrenes
Styrene and its derivatives are activated alkenes where the intermediate radical can be stabilized by resonance with the aromatic ring. The addition of the 4,4,4-trifluorobutyl radical to styrene will occur at the terminal CH₂ group to form a highly stabilized benzylic radical. This leads to a very high regioselectivity for the anti-Markovnikov product.
Expected Major Product with Styrene: (4-iodo-5,5,5-trifluoropentyl)benzene
Reaction with Electron-Deficient Alkenes (e.g., Acrylates)
In the case of electron-deficient alkenes like methyl acrylate, the nucleophilic 4,4,4-trifluorobutyl radical will add to the β-carbon (the carbon further from the ester group) to generate a radical on the α-carbon that is stabilized by the adjacent carbonyl group. This again results in a high degree of regioselectivity.
Expected Major Product with Methyl Acrylate: Methyl 2-iodo-5,5,5-trifluoroheptanoate
Experimental Data and Protocols
Table 1: Regioselective Perfluoroalkylarylation of 1-methoxy-4-vinylbenzene
| Fluoroalkyl Iodide | Alkene | Arene | Catalyst | Peroxide | Solvent | Product | Yield | Reference |
| 1,1,1,2,2,3,3,4,4-Nonafluoro-4-iodobutane | 1-methoxy-4-vinylbenzene | 1-methyl-1H-indole | Fe(OTf)₂ | TBPB | MeCN | 1-(4-(1-(1H-indol-1-yl)-2-(perfluorobutyl)ethyl)phenyl)ethan-1-one | 87% | [1] |
Experimental Protocol: Iron-Catalyzed Perfluoroalkylarylation[1]
To a reaction vessel containing 1-methoxy-4-vinylbenzene (0.2 mmol), 1,1,1,2,2,3,3,4,4-nonafluoro-4-iodobutane (0.3 mmol, 1.5 equiv), and 1-methyl-1H-indole (0.4 mmol, 2 equiv) was added Fe(OTf)₂ (0.02 mmol, 10 mol %) and MeCN (2 mL). The mixture was stirred at room temperature, and then tert-butyl peroxybenzoate (TBPB, 0.3 mmol, 1.5 equiv) was added. The reaction was stirred at room temperature for 12 hours. After completion, the reaction mixture was worked up and the product purified by column chromatography to yield the desired perfluoroalkylarylated product.
Experimental Workflow for Iron-Catalyzed Perfluoroalkylarylation:
Caption: Workflow for the iron-catalyzed perfluoroalkylarylation of a styrene derivative.
Conclusion
The radical addition of this compound to unsymmetrical substrates is a regioselective process primarily governed by the formation of the most stable radical intermediate. For terminal alkenes, styrenes, and electron-deficient alkenes, the addition of the 4,4,4-trifluorobutyl radical occurs at the terminal or β-carbon, leading to the "anti-Markovnikov" adduct with high selectivity.
While detailed comparative studies with a broad range of substrates for this compound are not extensively reported, the fundamental principles of radical chemistry provide a strong predictive framework for determining the major regioisomer. The provided experimental protocol for a related reaction offers a starting point for developing specific synthetic procedures. Further experimental validation is encouraged to precisely quantify the regioselectivity for specific substrate-reagent combinations. This understanding is crucial for the strategic incorporation of the 3,3,3-trifluoropropyl group in the design and synthesis of new molecules in pharmaceutical and materials science research.
References
A Comparative Guide to the Kinetic Performance of 1,1,1-Trifluoro-4-iodobutane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated motifs into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 1,1,1-Trifluoro-4-iodobutane serves as a key building block for the introduction of a trifluorobutyl group. This guide provides a comparative overview of the kinetic performance of this compound in three pivotal cross-coupling reactions: Suzuki-Miyaura, Negishi, and Sonogashira couplings. While specific kinetic data for this substrate is not extensively available in the public domain, this guide leverages performance data from analogous reactions to provide a comparative framework and detailed experimental protocols for kinetic analysis.
Performance Comparison in Cross-Coupling Reactions
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by several factors, including the C-I bond strength, the nature of the catalyst and ligands, and the reaction conditions. The following tables summarize typical performance data (yields and reaction times) for primary alkyl iodides, including fluoroalkyl derivatives, in Suzuki-Miyaura, Negishi, and Sonogashira reactions, providing a basis for comparison.
Table 1: Performance in Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogue |
| Arylboronic acid | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 12 | 70-90 | Primary alkyl iodides |
| Alkyl-9-BBN | NiCl₂(dppp) | K₃PO₄ | THF | 60 | 24 | 60-80 | Primary alkyl iodides |
| Arylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | 100 | 16 | 75-95 | Primary alkyl iodides |
Table 2: Performance in Negishi Coupling
| Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogue |
| Arylzinc chloride | Pd₂(dba)₃ / P(c-pentyl)₃ | THF/NMP | 80 | 12 | 80-95 | Primary alkyl iodides |
| Alkylzinc bromide | Ni(cod)₂ / Pybox | THF | 25 | 12 | 70-90 | Primary alkyl iodides |
| Heteroarylzinc iodide | PdCl₂(dppf) | THF | 60 | 8 | 70-85 | Primary alkyl iodides |
Table 3: Performance in Sonogashira Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogue | |---|---|---|---|---|---|---| | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 50 | 6 | 60-80 | Primary alkyl iodides | | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene | 80 | 12 | 70-90 | Primary alkyl iodides | | Terminal alkyne | [PdCl(cinnamyl)]₂ / XPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 65-85 | Primary alkyl iodides |
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of cross-coupling reactions is essential for understanding reaction mechanisms, optimizing conditions, and comparing the performance of different substrates. Below are detailed experimental protocols for monitoring the kinetics of Suzuki-Miyaura, Negishi, and Sonogashira reactions.
General Considerations for Kinetic Monitoring:
-
Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
Temperature Control: Maintain a constant and accurate temperature using a thermostatically controlled oil bath or reaction block.
-
Internal Standard: Use an internal standard (a compound that does not react under the reaction conditions) for accurate quantification by GC or HPLC.
-
Sampling: Withdraw aliquots at regular time intervals, quench the reaction immediately (e.g., by rapid cooling and dilution), and prepare for analysis.
Kinetic Study of a Suzuki-Miyaura Coupling via GC-MS
Objective: To determine the reaction rate of the Suzuki-Miyaura coupling of this compound with an arylboronic acid by monitoring the consumption of starting materials and the formation of the product over time.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(t-Bu)₃)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene)
-
Internal standard (e.g., dodecane)
-
Schlenk tube or similar reaction vessel
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add the arylboronic acid (1.2 mmol), base (2.0 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).
-
Add the anhydrous solvent (10 mL) and the internal standard (1.0 mmol).
-
Stir the mixture at the desired reaction temperature (e.g., 80 °C) for 15 minutes to ensure homogeneity.
-
At time t=0, add this compound (1.0 mmol) to the reaction mixture.
-
Immediately withdraw the first aliquot (approx. 0.1 mL) and quench it in a vial containing diethyl ether (1 mL) and a small amount of silica gel.
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).
-
Analyze the quenched samples by GC-MS to determine the concentrations of the starting materials and the product relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Kinetic Study of a Negishi Coupling via In-situ IR Spectroscopy
Objective: To monitor the real-time progress of a Negishi coupling reaction of this compound with an organozinc reagent using in-situ infrared (IR) spectroscopy.
Materials:
-
This compound
-
Organozinc reagent (e.g., arylzinc chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., P(c-pentyl)₃)
-
Anhydrous solvent (e.g., THF/NMP mixture)
-
ReactIR or similar in-situ IR spectrometer with a probe
Procedure:
-
Assemble a dry reaction vessel equipped with an in-situ IR probe and maintain an inert atmosphere.
-
Add the palladium catalyst (0.01 mmol) and ligand (0.04 mmol) to the vessel, followed by the anhydrous solvent (10 mL).
-
Begin spectral data collection to establish a baseline.
-
Add the organozinc reagent (1.5 mmol) and allow the mixture to stir at the desired temperature (e.g., 80 °C).
-
At time t=0, inject this compound (1.0 mmol) into the reaction mixture.
-
Monitor the reaction progress by observing the decrease in the IR absorbance of a characteristic peak of the starting material and the increase in a characteristic peak of the product.
-
Convert the absorbance data to concentration using a pre-established calibration curve.
-
Plot concentration versus time to determine the reaction kinetics.
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Negishi, and Sonogashira cross-coupling reactions, as well as a general experimental workflow for a kinetic study.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Experimental workflow for a kinetic study of a cross-coupling reaction.
Unmasking Reaction Mechanisms: A Comparative Guide to Isotopic Labeling in Trifluoromethylation and Fluoroalkylation Studies
For researchers, scientists, and drug development professionals, a profound understanding of reaction mechanisms is not merely academic—it is the bedrock of innovation. In the realm of fluoroalkylation, particularly the introduction of the trifluoromethyl (CF₃) group, this understanding is critical for optimizing reaction conditions, predicting outcomes, and designing novel compounds with enhanced properties. Isotopic labeling serves as an indispensable tool, offering an unparalleled window into the intricate dance of atoms and electrons that defines a chemical transformation. This guide provides a comparative analysis of isotopic labeling strategies, with a focus on 1,1,1-Trifluoro-4-iodobutane and other relevant reagents, to elucidate the mechanisms of these vital reactions.
The trifluoromethyl group is a cornerstone in modern medicinal chemistry and materials science, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. The methods to introduce this moiety are broadly categorized into nucleophilic, electrophilic, and radical pathways. Each pathway presents its own mechanistic questions that can be definitively answered through the strategic application of isotopic labeling. By replacing an atom with its heavier, stable isotope (e.g., ²H/D, ¹³C) or a radioactive one (e.g., ¹⁸F), researchers can trace the fate of atoms, determine rate-limiting steps, and distinguish between competing reaction pathways.
Comparative Analysis of Isotopic Labeling Strategies
The choice of isotopic label and the experimental design are dictated by the specific mechanistic question at hand. Deuterium (²H or D) is primarily used to probe the breaking of C-H bonds through the kinetic isotope effect (KIE). Carbon-13 (¹³C) serves as a tracer to follow the carbon skeleton of a molecule, while Fluorine-18 (¹⁸F) is invaluable for both mechanistic studies and in vivo positron emission tomography (PET) imaging.
| Isotopic Labeling Strategy | Typical Application in Fluoroalkylation | Information Gained | Key Quantitative Data | Alternative Probes/Methods |
| Deuterium (²H/D) Labeling | Determining the rate-determining step in C-H functionalization reactions for trifluoromethylation. | Involvement of C-H bond cleavage in the rate-determining step. | Kinetic Isotope Effect (kH/kD). A value > 1 indicates a primary KIE.[1][2] | Temperature-dependent rate studies, computational modeling. |
| Carbon-13 (¹³C) Labeling | Tracing the carbon backbone of reactants to products to identify rearrangement or fragmentation pathways. | Connectivity of atoms in the product, evidence for skeletal rearrangements. | ¹³C NMR chemical shifts and coupling constants. | 2D NMR techniques (e.g., COSY, HSQC), mass spectrometry fragmentation analysis. |
| Fluorine-18 (¹⁸F) Labeling | Elucidating reaction pathways for the development of PET imaging agents and studying reaction kinetics. | Identification of intermediates, optimization of radiolabeling conditions, in vivo tracking. | Radiochemical yield (RCY), molar activity (Am).[3][4][5] | Other radioisotopes (e.g., ¹¹C), non-radioactive fluorine labeling with ¹⁹F NMR. |
Elucidating Reaction Mechanisms with Isotopic Labeling
Distinguishing Between Reaction Pathways
Isotopic labeling is a powerful tool to differentiate between proposed reaction mechanisms, such as single-electron transfer (SET) and polar (nucleophilic or electrophilic) pathways. For example, in a reaction involving a potential SET mechanism, the use of a radical clock substrate that can undergo a predictable rearrangement if a radical intermediate is formed can provide strong evidence. Isotopic labeling of the radical clock can further refine the understanding of the timing and nature of the radical intermediates.
The Deuterium Kinetic Isotope Effect (KIE) in C-H Trifluoromethylation
The KIE is a cornerstone of mechanistic chemistry.[1][2] By comparing the rate of a reaction with a deuterated substrate to that of the non-deuterated analog, one can determine if the C-H bond is broken in the rate-determining step. A primary KIE (typically kH/kD > 2) provides strong evidence for this. For instance, in a hypothetical C-H trifluoromethylation of an alkane using a reagent that could proceed via hydrogen atom abstraction, deuterating the alkane would result in a significant KIE if this abstraction is the slowest step.
An inverse KIE (kH/kD < 1) can also be mechanistically informative, often suggesting a change in hybridization at the labeled position in the transition state or a pre-equilibrium step involving the C-H/D bond before the rate-determining step.[6]
Experimental Protocols
General Protocol for a Deuterium Kinetic Isotope Effect (KIE) Measurement
This protocol outlines a general procedure for determining the KIE in a C-H trifluoromethylation reaction.
1. Synthesis of Deuterated Substrate:
-
Synthesize the deuterated analog of the substrate with high isotopic purity. For example, to study the trifluoromethylation of a specific C-H bond on a butane chain, the corresponding deuterated butane would be prepared. The position and level of deuteration should be confirmed by NMR spectroscopy and mass spectrometry.
2. Parallel Reactions:
-
Set up two parallel reactions under identical conditions (temperature, concentration, solvent, etc.). One reaction will use the non-deuterated substrate, and the other will use the deuterated substrate.
-
Initiate the reactions simultaneously.
3. Monitoring Reaction Progress:
-
At various time points, take aliquots from each reaction mixture.
-
Quench the reaction in the aliquots immediately.
-
Analyze the aliquots using a suitable analytical technique (e.g., GC-MS, HPLC, or NMR spectroscopy) to determine the concentration of the starting material and/or product. An internal standard is often used for accurate quantification.
4. Data Analysis:
-
Plot the concentration of the reactant or product versus time for both the deuterated and non-deuterated reactions.
-
Determine the initial reaction rates (vH and vD) from the slopes of these plots.
-
The KIE is calculated as the ratio of the initial rates: KIE = vH / vD .
General Protocol for a ¹³C Labeling Crossover Experiment
This protocol describes a crossover experiment to probe for intermolecular versus intramolecular reaction pathways.
1. Synthesis of Labeled and Unlabeled Reactants:
-
Synthesize the substrate with a ¹³C label at a specific position.
-
Prepare an unlabeled version of the same substrate.
2. Reaction Setup:
-
In a single reaction vessel, combine an equimolar mixture of the ¹³C-labeled and unlabeled substrates.
-
Add the other reagents and initiate the reaction.
3. Product Analysis:
-
After the reaction is complete, isolate the product of interest.
-
Analyze the isotopic distribution in the product using mass spectrometry or ¹³C NMR spectroscopy.
4. Interpretation:
-
Intramolecular mechanism: If the reaction proceeds intramolecularly, the product will consist of only two isotopologues: one fully unlabeled and one with the ¹³C label in the position dictated by the mechanism.
-
Intermolecular mechanism: If the reaction is intermolecular, "crossover" products will be observed, meaning the product will show a statistical distribution of the ¹³C label, including molecules with more or less than the original labeling pattern.
General Protocol for ¹⁸F-Radiolabeling for Mechanistic Insights and PET
This protocol outlines a typical procedure for an ¹⁸F-labeling reaction aimed at both mechanistic understanding and the synthesis of a PET tracer.[3][4][5]
1. Production of [¹⁸F]Fluoride:
-
[¹⁸F]Fluoride is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction using ¹⁸O-enriched water.
2. [¹⁸F]Fluoride Processing:
-
The aqueous [¹⁸F]fluoride is trapped on an anion-exchange resin.
-
It is then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃) in a mixture of acetonitrile and water.
-
The water is removed by azeotropic distillation.
3. Radiolabeling Reaction:
-
The dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex is dissolved in an anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
The precursor molecule for the trifluoromethylation reaction is added to the solution. For example, a precursor that can be converted to an [¹⁸F]trifluoromethylating agent.
-
The reaction mixture is heated for a specific time and at a specific temperature.
4. Purification and Analysis:
-
The crude reaction mixture is purified using semi-preparative HPLC.
-
The fraction containing the desired ¹⁸F-labeled product is collected.
-
The radiochemical purity and identity of the product are confirmed by analytical HPLC with in-line radioactivity and UV detectors.
-
The molar activity (Am) is determined by measuring the radioactivity and the mass of the product.
Visualizing Reaction Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of key pathways and experimental workflows.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 1,1,1-Trifluoro-4-iodobutane and Other Iodoalkanes in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to enhance metabolic stability, bioavailability, and binding affinity.[1] 1,1,1-Trifluoro-4-iodobutane has emerged as a key building block in this endeavor, offering a reactive handle for the introduction of a trifluoromethylated butyl moiety. This guide provides a comparative benchmark of the efficiency of this compound against other common iodoalkanes in the context of nucleophilic substitution reactions, supported by established chemical principles and experimental data from analogous systems.
Executive Summary
The reactivity of iodoalkanes in nucleophilic substitution reactions, particularly S(_N)2 reactions, is primarily governed by the strength of the carbon-iodine bond and steric hindrance at the reaction center. The C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group.[2] Consequently, iodoalkanes are generally the most reactive haloalkanes.
The introduction of a trifluoromethyl (-CF(_3)) group, as in this compound, introduces significant electronic and steric effects. The strong electron-withdrawing nature of the -CF(_3) group can influence the electrophilicity of the carbon bearing the iodine atom. However, this effect is somewhat attenuated by the intervening alkyl chain. More significantly, the bulky -CF(_3) group can introduce steric hindrance, potentially slowing the rate of S(_N)2 reactions compared to their non-fluorinated counterparts.
Data Presentation: A Comparative Overview
| Parameter | This compound | 1-Iodobutane | 1-Iodopropane |
| Molecular Formula | C(_4)H(_6)F(_3)I | C(_4)H(_9)I | C(_3)H(_7)I |
| Molecular Weight | 237.99 g/mol | 184.02 g/mol | 169.99 g/mol |
| Boiling Point | 126-127 °C | 130-131 °C | 102-103 °C |
| Density | ~1.85 g/cm³ | ~1.62 g/cm³ | ~1.75 g/cm³ |
| Relative S(_N)2 Rate (Expected) | Slower | Faster | Fastest |
| Key Influencing Factors | Electron-withdrawing -CF(_3) group, steric hindrance | Reference primary iodoalkane | Less steric hindrance than 1-iodobutane |
Note: The expected relative S(N)2 rates are based on the principle that increased steric hindrance decreases the rate of S(_N)2 reactions. Studies on similar systems have shown that increasing the alkyl chain length from methyl to butyl in iodoalkanes leads to a decrease in reaction rate due to greater steric crowding. The bulky trifluoromethyl group in this compound is expected to further decrease the reaction rate compared to 1-iodobutane.
Mandatory Visualization
S(_N)2 Reaction Mechanism
Caption: A diagram illustrating the concerted S(_N)2 reaction mechanism.
Experimental Workflow for Reactivity Comparison
Caption: A generalized experimental workflow for the kinetic comparison of iodoalkanes.
Experimental Protocols
The following are representative experimental protocols for comparing the reactivity of iodoalkanes in a nucleophilic substitution reaction. These are generalized and should be adapted based on the specific nucleophile, solvent, and analytical methods available.
Finkelstein Reaction with Sodium Iodide (Illustrative for other nucleophiles)
This protocol describes a competitive reaction to qualitatively assess reactivity. For quantitative data, individual kinetic runs as described in the workflow diagram are necessary.
Materials:
-
This compound
-
1-Iodobutane
-
1-Iodopropane
-
Sodium Iodide (or other sodium salt of a nucleophile)
-
Acetone (anhydrous)
-
Test tubes
-
Water bath
-
Stopwatch
Procedure:
-
Prepare 0.1 M solutions of each iodoalkane in anhydrous acetone.
-
Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.
-
In three separate, dry test tubes, add 2 mL of each iodoalkane solution.
-
Place the test tubes in a constant temperature water bath (e.g., 50 °C) and allow them to equilibrate for 10 minutes.
-
Simultaneously, add 2 mL of the pre-heated sodium iodide solution to each test tube and start the stopwatch.
-
Observe the test tubes for the formation of a precipitate (sodium iodide is soluble in acetone, while sodium bromide or chloride are not; this protocol is illustrative for a reaction where a precipitate forms).
-
Record the time taken for the first appearance of turbidity in each test tube. A shorter time to precipitation indicates a faster reaction rate.
Kinetic Study by Gas Chromatography
Materials:
-
Iodoalkane of interest (e.g., this compound)
-
Nucleophile (e.g., sodium azide)
-
Solvent (e.g., anhydrous dimethylformamide - DMF)
-
Internal standard (e.g., dodecane)
-
Reaction vessel with a magnetic stirrer and temperature control
-
Gas chromatograph with a suitable column and detector (e.g., FID)
Procedure:
-
Prepare a stock solution of the iodoalkane and the internal standard in the solvent of known concentrations.
-
Prepare a stock solution of the nucleophile in the same solvent.
-
Place the iodoalkane solution in the reaction vessel and bring it to the desired reaction temperature (e.g., 60 °C).
-
Initiate the reaction by adding a known volume of the pre-heated nucleophile solution to the reaction vessel and start the timer.
-
At regular intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., cold diethyl ether and water).
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze it by gas chromatography.
-
Quantify the disappearance of the iodoalkane peak and/or the appearance of the product peak relative to the internal standard.
-
Plot the concentration of the reactant versus time and determine the rate constant from the integrated rate law.
-
Repeat the experiment for each iodoalkane under identical conditions to compare their rate constants.
Conclusion
While this compound is an invaluable reagent for introducing trifluoromethylated moieties, its efficiency in nucleophilic substitution reactions is likely moderated by the steric bulk of the trifluoromethyl group.[3] Therefore, when compared to non-fluorinated primary iodoalkanes such as 1-iodobutane and 1-iodopropane, it is expected to exhibit a slower reaction rate in S(_N)2 processes. For synthetic applications where rapid reaction kinetics are paramount, a less sterically hindered iodoalkane may be preferable. However, the unique properties imparted by the trifluoromethyl group often outweigh the slightly reduced reactivity, making this compound a strategic choice in the design and synthesis of novel molecules in the pharmaceutical and agrochemical industries.[1]
References
A Comparative Crystallographic Analysis of Fluorinated Heterocycles Derived from 1,1,1-Trifluoro-4-iodobutane and an Alternative Precursor
A detailed guide for researchers, scientists, and drug development professionals on the synthesis and structural analysis of N-(4,4,4-trifluorobutyl)phthalimide, a direct derivative of 1,1,1-Trifluoro-4-iodobutane, benchmarked against a trifluoromethyl-containing triazole synthesized via an alternative pathway. This guide provides in-depth experimental data, synthetic protocols, and visual workflows to aid in the strategic incorporation of fluorinated moieties in drug discovery and materials science.
The introduction of fluorine and fluorinated alkyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make it a valuable tool for modulating the bioactivity and material properties of compounds. This compound has emerged as a key building block for the facile incorporation of the 4,4,4-trifluorobutyl group, a moiety of growing interest in the development of novel pharmaceuticals and functional materials.
This guide presents a comprehensive X-ray crystallographic analysis of N-(4,4,4-trifluorobutyl)phthalimide, a direct product of the Gabriel synthesis utilizing this compound. To provide a broader context and a valuable comparative framework, we also present the synthesis and crystallographic data for an alternative fluorinated heterocycle, (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone. This comparison highlights different synthetic strategies for incorporating trifluoromethyl groups into cyclic scaffolds and provides a detailed look at the resulting molecular geometries and crystal packing interactions.
Comparative Analysis of Crystallographic Data
The following tables summarize the key crystallographic data for N-(4,4,4-trifluorobutyl)phthalimide and the comparative trifluoromethyl-containing triazole. These quantitative parameters provide a basis for understanding the solid-state properties and intermolecular interactions of these compounds.
Table 1: Crystallographic Data and Structure Refinement Details
| Parameter | N-(4,4,4-trifluorobutyl)phthalimide | (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone[1] |
| Chemical Formula | C₁₂H₁₀F₃NO₂ | C₁₇H₇F₈N₃O |
| Formula Weight | 257.21 | 421.26 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 5.7291(4) | 10.034(3) |
| b (Å) | 37.994(3) | 12.541(4) |
| c (Å) | 6.9806(5) | 13.567(4) |
| α (°) | 90 | 90 |
| β (°) | 100.575(7) | 109.58(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1493.7(2) | 1607.7(8) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.144 | 1.739 |
| Absorption Coefficient (mm⁻¹) | 0.103 | 0.178 |
| F(000) | 528 | 840 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 | 0.30 x 0.25 x 0.20 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| 2θ range for data collection (°) | 4.98 to 50.00 | 4.76 to 50.00 |
| Reflections collected | 8486 | 9168 |
| Independent reflections | 2623 [R(int) = 0.045] | 2828 [R(int) = 0.049] |
| Final R indices [I>2σ(I)] | R1 = 0.0598, wR2 = 0.1310 | R1 = 0.056, wR2 = 0.138 |
| R indices (all data) | R1 = 0.083, wR2 = 0.145 | R1 = 0.079, wR2 = 0.151 |
| Goodness-of-fit on F² | 1.03 | 1.04 |
Table 2: Selected Bond Lengths and Angles
| Feature | N-(4,4,4-trifluorobutyl)phthalimide | (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone[1] |
| Bond Lengths (Å) | ||
| C(sp³)-N(imide/triazole) | 1.475(3) | 1.442(4) |
| C(sp²)=O | 1.215(3), 1.218(3) | 1.221(4) |
| C-F (avg.) | 1.335(4) | 1.332(5) (CF₃), 1.345(4) (C₆F₅) |
| **Bond Angles (°) ** | ||
| C-N-C (imide/triazole) | 111.8(2) | 117.5(3) |
| F-C-F (avg.) | 106.5(3) | 106.8(4) |
| Torsion Angles (°) | ||
| Dihedral angle between rings | - | 62.3(2) (pentafluorophenyl/triazole), 43.9(3) (triazole/p-tolyl) |
Experimental Protocols
Synthesis of N-(4,4,4-trifluorobutyl)phthalimide via Gabriel Synthesis
The Gabriel synthesis provides a reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often encountered with direct amination.[2][3][4][5][6]
Materials:
-
This compound
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine monohydrate
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate, anhydrous
Procedure:
-
Alkylation: To a solution of potassium phthalimide (1.2 equivalents) in anhydrous DMF, this compound (1.0 equivalent) is added. The reaction mixture is stirred at 80 °C for 12 hours under an inert atmosphere.
-
Work-up: The reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield crude N-(4,4,4-trifluorobutyl)phthalimide.
-
Purification: The crude product is recrystallized from ethanol/water to afford pure N-(4,4,4-trifluorobutyl)phthalimide as a white solid.
-
Amine Liberation (optional, for synthesis of 4,4,4-trifluorobutylamine): The purified N-(4,4,4-trifluorobutyl)phthalimide is suspended in ethanol, and hydrazine monohydrate (5 equivalents) is added. The mixture is refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure. The residue is treated with 1 M HCl and the precipitated phthalhydrazide is removed by filtration. The filtrate is then basified with a saturated solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield 4,4,4-trifluorobutylamine.
Synthesis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone[1]
This alternative synthesis demonstrates the construction of a fluorinated heterocycle from a different set of starting materials, employing a Dimroth-type reaction.
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
1-Azido-2,3,4,5,6-pentafluorobenzene
-
Triethylamine
-
Dichloromethane
Procedure:
-
Cycloaddition: A mixture of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 mmol), 1-azido-2,3,4,5,6-pentafluorobenzene (1.0 mmol), and triethylamine (3.0 mmol) is heated at 70-80 °C for 3 hours.[1]
-
Work-up and Purification: The volatile components are removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using dichloromethane as the eluent to give the final product.[1]
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic and analytical procedures described.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Gabriel Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Reaction Pathways of 1,1,1-Trifluoro-4-iodobutane: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential reaction pathways of 1,1,1-Trifluoro-4-iodobutane, a crucial fluorinated building block in pharmaceutical and agrochemical research. Due to the limited availability of direct computational studies on this specific molecule, this document presents a predictive comparison based on established reaction mechanisms of analogous haloalkanes and the known electronic effects of trifluoromethyl groups. The guide outlines a proposed computational protocol for a detailed investigation and presents expected outcomes based on available experimental data for similar compounds.
Introduction
This compound is a valuable synthetic intermediate, prized for its ability to introduce a trifluoromethylated butyl moiety into organic molecules. The presence of the electron-withdrawing trifluoromethyl group and the highly effective iodide leaving group suggests a rich and competitive landscape of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reaction pathways. Understanding the energetic favorability of these pathways is critical for optimizing reaction conditions and maximizing the yield of desired products in drug discovery and development.
Predicted Reaction Pathways and Energetics
The primary reaction pathways anticipated for this compound involve the substitution of the iodide ion by a nucleophile or the elimination of hydrogen iodide to form an alkene. The trifluoromethyl group is expected to exert a significant influence on the stability of intermediates and transition states, thereby affecting the predominant reaction mechanism.
Table 1: Predicted Influence of the Trifluoromethyl Group on Reaction Intermediates and Pathways
| Reaction Pathway | Key Intermediate/Transition State | Predicted Effect of CF3 Group | Rationale |
| SN1 | Primary Carbocation | Highly Destabilizing | The electron-withdrawing inductive effect of the CF3 group would strongly destabilize the adjacent carbocation, making the SN1 pathway highly unfavorable. |
| SN2 | Pentavalent Transition State | Slightly Stabilizing or Minor Destabilizing Effect | The inductive effect could slightly stabilize the electron-rich transition state. However, steric hindrance from the CF3 group might play a counteracting role. |
| E1 | Primary Carbocation | Highly Destabilizing | Similar to the SN1 pathway, the formation of the requisite carbocation is energetically penalized. |
| E2 | Concerted Transition State | Acidification of β-protons | The inductive effect of the CF3 group will increase the acidity of the protons on the adjacent carbon (C2), potentially favoring the E2 pathway with a strong base. |
Based on these predictions, the SN2 and E2 pathways are the most likely competitive reactions for this compound.
Comparative Reactivity with Other Haloalkanes
Experimental studies on simple haloalkanes provide a valuable benchmark for predicting the reactivity of this compound. The carbon-iodine bond is significantly weaker and more polarizable than other carbon-halogen bonds, making iodide an excellent leaving group.
Table 2: Relative Rates of SN2 Reactions for 1-Halobutanes with a Common Nucleophile
| Substrate | Leaving Group | Relative Rate Constant |
| 1-Iodobutane | I- | ~30,000 |
| 1-Bromobutane | Br- | 1,000 |
| 1-Chlorobutane | Cl- | 200 |
| 1-Fluorobutane | F- | 1 |
Data is generalized from various sources for reactions with nucleophiles like azide or iodide ions in aprotic polar solvents.
This trend highlights the exceptional leaving group ability of iodide. It is anticipated that this compound will also exhibit high reactivity in SN2 reactions compared to its chloro- and bromo-analogs.
Proposed Computational Protocol
A detailed computational study using Density Functional Theory (DFT) is proposed to elucidate the reaction pathways of this compound.
1. Software: Gaussian, ORCA, or similar quantum chemistry software packages.
2. Method:
-
Functional: B3LYP or M06-2X are recommended for their balance of accuracy and computational cost in describing main group thermochemistry and reaction barriers.
-
Basis Set: A triple-zeta quality basis set with polarization and diffuse functions, such as 6-311+G(d,p) for non-iodine atoms and a suitable effective core potential (ECP) basis set like LANL2DZ for iodine, is advised.
3. Computational Steps:
-
Geometry Optimization: Optimize the geometries of the reactant (this compound and a model nucleophile/base, e.g., OH- or OCH3-), transition states for SN2 and E2 pathways, and the final products.
-
Frequency Calculations: Perform frequency calculations on all optimized structures to confirm them as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: For each transition state, perform an IRC calculation to verify that it connects the corresponding reactant and product states.
-
Solvation Effects: Incorporate the effects of a solvent (e.g., water, ethanol, or aprotic polar solvent) using a continuum solvation model like the Polarizable Continuum Model (PCM).
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed SN2 and E2 reaction pathways.
Caption: Proposed SN2 reaction pathway for this compound.
Caption: Proposed E2 reaction pathway for this compound.
Logical Workflow for Computational Analysis
The following diagram outlines the logical workflow for the proposed computational investigation.
Caption: Workflow for the computational study of reaction pathways.
Conclusion
While direct experimental and computational data for the reaction pathways of this compound are not extensively reported, a comparative analysis based on fundamental principles of organic chemistry and computational theory provides valuable predictive insights. The presence of the trifluoromethyl group is expected to disfavor carbocation-mediated pathways (SN1 and E1), making the concerted SN2 and E2 mechanisms the most probable routes. The exceptional leaving group ability of iodide suggests that this substrate will be highly reactive. The proposed computational protocol offers a robust framework for a detailed investigation that would provide quantitative data on the activation barriers, thereby enabling a definitive prediction of the dominant reaction pathway under various conditions. Such a study would be of significant value to researchers in medicinal and agricultural chemistry, aiding in the strategic design of synthetic routes utilizing this important fluorinated building block.
Safety Operating Guide
Proper Disposal of 1,1,1-Trifluoro-4-iodobutane: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 1,1,1-Trifluoro-4-iodobutane (CAS No. 461-17-6). Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This document synthesizes information from safety data sheets (SDS) to offer a clear, step-by-step approach to waste management for this chemical.
I. Chemical Hazard and Safety Data
This compound is a flammable liquid and vapor that is toxic if inhaled and can cause skin and eye irritation.[1][2] Understanding its properties is the first step in safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C4H6F3I | [3] |
| Boiling Point | 130 - 131 °C (266 - 268 °F) | [1] |
| Density | 1.617 g/cm³ at 25 °C (77 °F) | [1] |
| Flash Point | Flammable liquid and vapor, Category 3 | [1][2] |
| Hazards | H226: Flammable liquid and vaporH331: Toxic if inhaled | [1] |
| Storage Temperature | 2-8°C, in a dark, dry, and well-ventilated place.[1][4] | [1][4] |
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal preparation, personnel must be equipped with the appropriate PPE.
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles and a face shield.[1]
-
Skin Protection : Use flame-retardant, antistatic protective clothing.[1] Wear chemically resistant gloves (e.g., neoprene, nitrile rubber).
-
Respiratory Protection : Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[2]
-
General Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Change contaminated clothing.[1]
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate : Remove all personnel from the affected area and eliminate all ignition sources.[5][6]
-
Ventilate : Ensure adequate ventilation.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[5]
-
Absorption : Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[5]
-
Collection : Carefully collect the absorbed material into a designated, labeled, and sealable container for hazardous waste.[6]
-
Decontamination : Clean the spill area thoroughly.
IV. Step-by-Step Disposal Procedure
The recommended disposal method for this compound and its contaminated materials is through a licensed and approved hazardous waste disposal company.[5][7] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Waste Segregation :
-
Containerization :
-
Use the original container if possible, or a compatible, properly labeled hazardous waste container.[5]
-
Ensure the container is tightly sealed and stored in a cool, dry, well-ventilated area away from ignition sources.[1][2]
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Flammable, Toxic).
-
-
Arrange for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal by a licensed hazardous waste contractor.
-
Provide the EHS department or the contractor with a copy of the Safety Data Sheet (SDS).
-
-
Empty Container Disposal :
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1,1,1-Trifluoro-4-iodobutane
This guide provides immediate and essential safety protocols for laboratory professionals handling 1,1,1-Trifluoro-4-iodobutane. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Chemical Hazards: this compound is a chemical compound that presents several hazards. It is known to cause skin and serious eye irritation.[1][2] Inhalation may lead to respiratory irritation.[1][3] Furthermore, it is a flammable liquid and vapor, and in some cases, it is considered toxic if inhaled.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should also be worn. |
| Skin | Gloves & Lab Coat/Coveralls | Chemical-resistant, impervious gloves. Fire/flame resistant and impervious clothing, such as a lab coat or coveralls. |
| Respiratory | Full-face Respirator | A full-face respirator is recommended if exposure limits are exceeded, if irritation or other symptoms are experienced, or if working outside of a well-ventilated area. |
| Feet | Closed-toe Shoes | Sturdy, closed-toe shoes are required. In case of a significant spill risk, chemical-resistant boots with steel toes are recommended. |
Experimental Workflow and Safety Protocols
A systematic approach is crucial when working with this compound. The following diagram illustrates the necessary steps from preparation to disposal.
Caption: Workflow for Handling this compound
Operational Plan
1. Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: All handling of this chemical must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above. Inspect all PPE for any damage before use.
2. Safe Handling Procedures:
-
Grounding and Bonding: To prevent fire caused by electrostatic discharge, use non-sparking tools and ensure proper grounding and bonding of containers and receiving equipment.[4][5]
-
Avoid Contact: Exercise caution to prevent contact with skin, eyes, and clothing.[2][4]
-
Avoid Inhalation: Do not breathe mist, gas, or vapors.[4]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.
3. Storage:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[5] Protect from light.[3]
-
Incompatible Materials: Store separately from strong oxidizing agents.[3]
Disposal Plan
1. Waste Collection:
-
All waste materials containing this compound, including contaminated consumables, must be collected in a suitable and properly labeled, closed container.[4]
2. Environmental Precautions:
-
Prevent the chemical from entering drains or the environment.[4]
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed disposal company, in accordance with all applicable federal, state, and local regulations.[6] Contaminated packaging should be disposed of in the same manner as the unused product.[6]
References
- 1. This compound, 98+%, stab. with copper 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. science2education.co.uk [science2education.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
